A68930 hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPGUUQPTSMLKU-YYLIZZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432654 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130465-39-3 | |
| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of A68930 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. Its mechanism of action is centered on the activation of D1 receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This guide provides an in-depth overview of the molecular interactions, signaling pathways, and functional consequences of this compound activity. Quantitative data on its receptor binding and functional potency are presented, along with detailed experimental protocols for its characterization. Visual diagrams are included to illustrate key pathways and experimental workflows.
Introduction
A68930, chemically known as (1R,3S)-1-(aminomethyl)-5,6-dihydroxy-3-phenylisochroman hydrochloride, is a valuable pharmacological tool for studying the roles of the dopamine D1 receptor in various physiological and pathological processes.[1] Its high affinity and selectivity for the D1 receptor over other dopamine receptor subtypes and other neurotransmitter receptors make it a preferred compound for in vitro and in vivo investigations.[1][2] Understanding its precise mechanism of action is crucial for interpreting experimental results and for the potential development of D1-targeted therapeutics.
Core Mechanism of Action: D1 Receptor Agonism
The primary mechanism of action of this compound is its function as a potent agonist at the dopamine D1 receptor.[1] The D1 receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the stimulatory G protein, Gs (or its olfactory homolog, Golf).[3]
Upon binding of A68930 to the D1 receptor, a conformational change is induced in the receptor, leading to the activation of the associated Gs/olf protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein (Gαs/olf). The activated Gαs/olf-GTP complex then dissociates from the beta-gamma subunits and interacts with and activates adenylyl cyclase.[3]
Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein targets, thereby modulating their activity and leading to the ultimate physiological response.
Quantitative Data
The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity of A68930
| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 2.1 |
| Dopamine D2 | [³H]Spiperone | Rat Striatum | 3920 |
| Alpha-2 Adrenergic | - | - | Weak Affinity |
| Alpha-1 Adrenergic | - | - | Inactive |
| Beta Adrenergic | - | - | Inactive |
Data compiled from multiple sources.[1][2]
Table 2: Functional Potency of A68930
| Assay | Tissue/Cell Line | Parameter | Value (nM) | Intrinsic Activity (% of Dopamine) |
| Adenylyl Cyclase Activation | Rat Caudate-Putamen | EC₅₀ | 2.1 | Full Agonist |
| Adenylyl Cyclase Activation | Fish Retina | EC₅₀ | 2.5 | 66% (Partial Agonist) |
| Adenylyl Cyclase Activation | LLC-PK1 Cells | EC₅₀ | 12.7 | 102% (Full Agonist)[4] |
Data compiled from multiple sources.[1][4]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of well-established experimental techniques. Detailed methodologies for key experiments are provided below.
Dopamine D1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of A68930 for the D1 receptor.
Materials:
-
Rat striatal tissue homogenate (source of D1 receptors)
-
[³H]SCH 23390 (radiolabeled D1 antagonist)
-
This compound (unlabeled competing ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Nonspecific binding control (e.g., 1 µM (+)butaclamol or a high concentration of unlabeled SCH 23390)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In assay tubes, combine the striatal membrane preparation, a fixed concentration of [³H]SCH 23390 (typically near its Kd value), and varying concentrations of A68930.
-
For total binding, omit the unlabeled ligand. For nonspecific binding, add the nonspecific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Analyze the competition binding data using nonlinear regression to determine the IC₅₀ value of A68930.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of A68930 to stimulate the production of cAMP.
Materials:
-
Cell line expressing dopamine D1 receptors (e.g., HEK293, CHO, or LLC-PK1 cells) or tissue homogenates (e.g., rat striatum)
-
This compound
-
ATP
-
Assay buffer (containing phosphodiesterase inhibitors like IBMX to prevent cAMP degradation)
-
cAMP standard
-
cAMP assay kit (e.g., ELISA, RIA, or a fluorescence-based biosensor)
Procedure:
-
Culture and prepare the D1 receptor-expressing cells or tissue homogenates.
-
Pre-incubate the cells/homogenates with a phosphodiesterase inhibitor.
-
Add varying concentrations of A68930 to the samples.
-
Initiate the adenylyl cyclase reaction by adding ATP.
-
Incubate for a defined period at a specific temperature (e.g., 10-15 minutes at 30°C).
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Construct a dose-response curve by plotting the cAMP concentration against the log concentration of A68930.
-
Determine the EC₅₀ and the maximum response (Emax) from the dose-response curve.
In Vivo Effects
In vivo studies in animal models have further elucidated the mechanism of action of this compound. A classic model involves rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, which mimics aspects of Parkinson's disease. Systemic administration of A68930 to these animals induces robust contralateral turning behavior.[1] This effect is a hallmark of direct-acting dopamine receptor agonists and is attributed to the stimulation of supersensitive D1 receptors in the dopamine-depleted striatum. This in vivo effect is consistent with the in vitro findings of A68930 as a potent D1 receptor agonist.
Conclusion
This compound is a well-characterized, potent, and selective dopamine D1 receptor agonist. Its mechanism of action is initiated by binding to and activating D1 receptors, which subsequently stimulates the Gs/olf-adenylyl cyclase-cAMP signaling cascade. The quantitative data on its binding affinity and functional potency confirm its high selectivity and efficacy at the D1 receptor. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating the dopaminergic system and the therapeutic potential of D1 receptor modulation.
References
- 1. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A68930 Hydrochloride: A Technical Guide for Researchers
Introduction: A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors).[1][2] Its high affinity and specificity for the D1 receptor over the D2 receptor make it a valuable pharmacological tool in neuroscience research for investigating the roles of D1-like receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, research applications, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to and activating dopamine D1-like receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to the Gs alpha subunit (Gαs). Upon activation by an agonist like A68930, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, modulating neuronal excitability and gene expression. The selectivity of A68930 for D1-like receptors over D2-like receptors is a key feature, allowing for the specific interrogation of D1-mediated signaling pathways.[1][3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Receptor/System | Value | Reference |
| EC50 | D1-like Receptors | 2.1 nM | [1][3][4] |
| D2-like Receptors | 3910 nM | [1][3][4] | |
| D1 Receptor (fish retina adenylate cyclase) | 2.5 nM | [4][5] | |
| D1 Receptor (LLC-PK1 cells, cAMP accumulation) | 12.7 nM | [6] | |
| Intrinsic Activity | D1 Receptor (fish retina) | 66% of dopamine (partial agonist) | [4] |
| D1 Receptor (rat caudate-putamen) | Full agonist | [3][4] | |
| D1 Receptor (LLC-PK1 cells) | 102% of dopamine (full agonist) | [6] |
Table 2: In Vivo Effects in Rodent Models
| Animal Model | A68930 Dose Range | Observed Effect | Reference |
| Normal Rats (Open Field) | 0.9-15 µmol/kg, s.c. | Sedative effects, dose-dependent decrease in forward locomotion and rearing. | [7] |
| Normal Rats | Higher doses | Hyperactivity and forelimb clonus. | [4] |
| 6-OHDA Lesioned Rats | Not specified | Prolonged (>20 hours) contralateral turning. | [3][4] |
| Non-deprived Male Rats | 0.1-1.0 mg/kg, s.c. | Dose-dependent reduction in food intake by reducing the frequency of feeding bouts. | [8] |
| Rats with Spinal Cord Injury-Induced Acute Lung Injury | Not specified | Attenuated pulmonary edema and inflammation, inhibited NLRP3 inflammasome activation. | [9] |
Research Applications
This compound is utilized in a variety of research areas to elucidate the function of the D1 receptor.
-
Parkinson's Disease Models: In animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat, A68930 is used to stimulate the denervated striatum and induce rotational behavior.[3][4] This allows for the assessment of dopamine receptor supersensitivity and the potential of D1 agonists as therapeutic agents.
-
Cognition and Behavior: Studies on learning, memory, and executive function use A68930 to explore the role of D1 receptor activation in these processes. Its effects on locomotor activity, including both sedative and hyperactive responses depending on the dose and context, are also investigated.[4][7]
-
Schizophrenia and Antipsychotic Research: The sedative effects of A68930 are being explored as they may reflect an important aspect of the mechanism of action for atypical antipsychotic drugs.[7]
-
Inflammation and Injury: Recent research has demonstrated a protective role for A68930 in a rat model of spinal cord injury-induced acute lung injury, where it was shown to inhibit NLRP3 inflammasome activation.[9] This opens up new avenues for its use in inflammation research.
-
Renal Physiology: A68930 is used to study D1 receptor mechanisms in the kidney, where it has been shown to be a potent, full agonist in stimulating cAMP accumulation in renal epithelial cells.[6]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vivo Assessment of A68930-Induced Rotational Behavior in 6-OHDA Lesioned Rats
This protocol describes the induction of a unilateral dopamine lesion in rats and the subsequent assessment of rotational behavior following administration of A68930.
1. 6-Hydroxydopamine (6-OHDA) Lesioning:
- Animals: Male Sprague-Dawley rats (250-300g).
- Anesthesia: Anesthetize rats with isoflurane (B1672236) (1.5-2% in oxygen).
- Stereotaxic Surgery:
- Place the anesthetized rat in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Drill a small hole over the medial forebrain bundle (MFB) at the desired coordinates (e.g., AP: -2.2 mm, ML: +1.5 mm from bregma).
- Slowly lower a Hamilton syringe needle to the target depth (e.g., DV: -8.0 mm from the dura).
- Infuse 8 µg of 6-OHDA (dissolved in 4 µL of saline with 0.02% ascorbic acid) at a rate of 1 µL/min.
- Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.
- Suture the scalp incision and allow the animal to recover.
- Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's health. Allow at least two weeks for the lesion to develop fully.
2. Assessment of Rotational Behavior:
- Habituation: Place the lesioned rats in automated rotometer bowls for a 30-minute habituation period.
- Drug Administration: Administer this compound subcutaneously at the desired dose (e.g., 0.1-1.0 mg/kg).
- Data Collection: Record the number of full contralateral (away from the lesioned side) rotations for a period of at least 2 hours. The data is typically quantified in rotations per minute.
start [label="Start: Sprague-Dawley Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
anesthesia [label="Anesthetize with Isoflurane", fillcolor="#FBBC05", fontcolor="#202124"];
surgery [label="Stereotaxic Surgery:\n- Expose Skull\n- Drill Burr Hole", fillcolor="#FBBC05", fontcolor="#202124"];
infusion [label="Unilateral 6-OHDA Infusion\ninto Medial Forebrain Bundle", fillcolor="#EA4335", fontcolor="#FFFFFF"];
recovery [label="Suture and Post-operative Recovery\n(2 weeks for lesion development)", fillcolor="#34A853", fontcolor="#FFFFFF"];
habituation [label="Habituation in Rotometer Bowls\n(30 minutes)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
drug_admin [label="Administer A68930 HCl (s.c.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
data_collection [label="Record Contralateral Rotations\n(e.g., for 2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analysis [label="Data Analysis:\nRotations per Minute", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> anesthesia;
anesthesia -> surgery;
surgery -> infusion;
infusion -> recovery;
recovery -> habituation;
habituation -> drug_admin;
drug_admin -> data_collection;
data_collection -> analysis;
}
Protocol 2: In Vitro Cyclic AMP (cAMP) Accumulation Assay
This protocol details the measurement of cAMP production in a cell line expressing the dopamine D1 receptor in response to A68930 stimulation.
1. Cell Culture and Plating:
- Cell Line: Use a suitable cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
- Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
- Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
2. cAMP Accumulation Assay:
- Wash: Gently wash the cell monolayer with pre-warmed serum-free medium or a suitable assay buffer (e.g., HBSS).
- Pre-incubation: Add 100 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. This prevents the degradation of cAMP.
- Stimulation: Add 50 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M) to the wells. Include a vehicle control and a positive control (e.g., 10 µM forskolin).
- Incubation: Incubate the plate for 15-30 minutes at 37°C.
- Cell Lysis: Terminate the reaction by aspirating the medium and adding 100 µL of lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).
3. cAMP Quantification:
- Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kit) according to the manufacturer's instructions.
- Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in each sample from the standard curve. Plot the cAMP concentration against the log concentration of A68930 to determine the EC50 value.
References
- 1. anilocus.com [anilocus.com]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 6. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 8. cAMP-Glo™ Assay Protocol [promega.jp]
- 9. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
A68930 Hydrochloride: A Technical Guide to a Potent and Selective D1-like Dopamine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930 hydrochloride is a potent and selective full agonist of the D1-like dopamine (B1211576) receptor family, discovered and characterized in the early 1990s. This technical guide provides an in-depth overview of this compound, including its history, chemical properties, pharmacological profile, and the key experimental methodologies used in its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Discovery and History
This compound, with the chemical name (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride, was first synthesized and characterized by a team of scientists at Abbott Laboratories in the early 1990s.[1][2] The discovery of A68930 was a significant advancement in the field of dopamine receptor pharmacology, providing a valuable tool for studying the physiological and pathological roles of the D1 dopamine receptor. Key researchers involved in its initial characterization include J.W. Kebabian and his colleagues, who published seminal papers detailing its potent and selective agonist activity.[1][2]
Chemical and Physical Properties
A68930 is a synthetic compound belonging to the isochroman (B46142) class of molecules.[3] The hydrochloride salt form enhances its solubility and stability for research purposes.
| Property | Value |
| Chemical Name | (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride |
| Molecular Formula | C₁₆H₁₇NO₃·HCl |
| Molecular Weight | 307.78 g/mol |
| CAS Number | 130465-39-3 |
Pharmacological Profile
This compound is a highly potent and selective agonist for the D1-like family of dopamine receptors (D1 and D5 receptors). It exhibits significantly lower affinity for the D2-like dopamine receptors, making it a valuable tool for dissecting the distinct functions of these receptor subtypes.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for this compound from various in vitro studies.
| Parameter | Receptor | Species/Tissue | Value | Reference |
| EC₅₀ | D1-like | Rat Caudate-Putamen | 2.1 nM | [2] |
| EC₅₀ | D1-like | Fish Retina | 2.5 nM | [4] |
| EC₅₀ | D2-like | - | 3910 nM | |
| EC₅₀ | D2-like | - | 3920 nM | [2] |
| Intrinsic Activity | D1-like (vs. Dopamine) | Fish Retina | 66% (Partial Agonist) | [4] |
| Intrinsic Activity | D1-like (vs. Dopamine) | Rat Caudate-Putamen | Full Agonist | [2] |
In Vivo Effects
In vivo studies have demonstrated that systemic administration of this compound is centrally active. In animal models, it has been shown to induce behaviors associated with D1 receptor stimulation, such as increased locomotor activity and, at higher doses, stereotyped behaviors.[5] In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, A68930 elicits robust contralateral rotations, a hallmark of postsynaptic dopamine receptor stimulation.[2]
Signaling Pathways
A68930, as a D1-like receptor agonist, activates the canonical Gs/olf-coupled signaling cascade. This pathway plays a crucial role in mediating the effects of dopamine in the central nervous system.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on established methods from the period of its discovery and are representative of the techniques employed.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure as a substituted isochroman, its synthesis likely involves a multi-step process starting from commercially available precursors, followed by stereoselective reactions to establish the desired (1R,3S) stereochemistry, and concluding with hydrochloride salt formation.
Dopamine-Sensitive Adenylate Cyclase Assay
This assay measures the ability of A68930 to stimulate the production of cyclic AMP (cAMP) via the D1 receptor-coupled adenylyl cyclase.
Materials:
-
Rat striatal tissue homogenate
-
Assay buffer (e.g., Tris-HCl buffer containing ATP, Mg²⁺, and a phosphodiesterase inhibitor like theophylline)
-
This compound stock solution
-
Dopamine (for comparison)
-
Radiolabeled ATP (e.g., [α-³²P]ATP)
-
Reagents for cAMP quantification (e.g., chromatography columns and scintillation fluid)
Procedure:
-
Prepare rat striatal tissue homogenates in a suitable buffer and determine protein concentration.
-
Set up reaction tubes containing the tissue homogenate, assay buffer, and varying concentrations of A68930 or dopamine.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 2.5 minutes).[6]
-
Terminate the reaction by heating (e.g., boiling for 2 minutes).[6]
-
Separate the newly synthesized radiolabeled cAMP from unreacted ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantify the amount of radiolabeled cAMP produced using liquid scintillation counting.
-
Calculate the EC₅₀ value for A68930 by plotting the concentration-response curve.
References
- 1. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-68930 - Wikipedia [en.wikipedia.org]
- 4. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid reversal of denervation supersensitivity of dopamine D1 receptors by l-dopa or a novel dopamine D1 receptor agonist, A68930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Technical Guide to A68930 Hydrochloride: A Potent and Selective Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930 hydrochloride is a potent and selective full agonist for the D1-like dopamine (B1211576) receptor family. Its high affinity and specificity have established it as a critical tool in neuroscience research for elucidating the physiological roles of the D1 receptor in various cellular and systemic processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for in vitro and in vivo studies are presented to facilitate its application in research settings.
Chemical Structure and Properties
This compound is the hydrochloride salt of (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran. The chemical structure is characterized by a phenyl-substituted isochroman (B46142) core with a critical aminomethyl group at the 1-position and dihydroxy substitutions on the benzene (B151609) ring, which are crucial for its interaction with the dopamine D1 receptor.
Chemical Structure:
-
IUPAC Name: (1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride[1]
-
SMILES: C1--INVALID-LINK--O)O)CN">C@HC3=CC=CC=C3.Cl[1]
-
Image of the chemical structure: (A 2D chemical structure diagram should be included here in a final document)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ClNO₃ | [1] |
| Molecular Weight | 307.78 g/mol | [2][3][4][5] |
| Appearance | Off-white solid | |
| Solubility | Soluble in water (up to 50 mM) | [2][3] |
| Purity | ≥98% (typically analyzed by HPLC) | [2][3] |
| CAS Number | 130465-39-3 | [2][3][6] |
| Storage | Store at -20°C | [2][3] |
Pharmacological Properties
This compound is a high-affinity, potent, and selective agonist for the D1-like dopamine receptors (D1 and D5 subtypes). It exhibits significantly lower affinity for D2-like dopamine receptors and other adrenergic receptors, making it a valuable tool for isolating D1 receptor-mediated effects.
Receptor Binding and Potency
The pharmacological activity of this compound is summarized in the following table.
| Parameter | Value | Species/System | Reference |
| EC₅₀ (D1-like receptors) | 2.1 nM | Rat caudate-putamen | [2][7][8] |
| EC₅₀ (D1-like receptors) | 2.5 nM | Fish retina | [2][6][9] |
| EC₅₀ (D2-like receptors) | 3910 nM (3.92 µM) | Biochemical model | [2][6][7][8][9] |
| Intrinsic Activity (D1) | Full agonist | Rat caudate-putamen | [2][8] |
| Intrinsic Activity (D1) | Partial agonist (66% of dopamine) | Fish retina | [2] |
Mechanism of Action and Signaling Pathway
As a D1 receptor agonist, this compound activates the Gαs/olf-coupled signaling cascade. Binding of A68930 to the D1 receptor leads to a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[10]
Caption: Dopamine D1 Receptor Signaling Pathway Activated by A68930.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vitro Experiment: cAMP Accumulation Assay
This protocol describes a method to quantify the functional potency of this compound by measuring cAMP accumulation in a cell line expressing the D1 dopamine receptor.
Objective: To determine the EC₅₀ of this compound in stimulating cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound stock solution (e.g., 10 mM in water).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture the D1 receptor-expressing cells to ~80-90% confluency.
-
Cell Plating: Harvest the cells and resuspend them in assay buffer to the desired density (typically determined through optimization). Dispense the cell suspension into the wells of the 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Stimulation: Add the diluted this compound or vehicle control to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents to the wells.
-
Measurement: Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence).
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
References
- 1. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 3. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 8. mdbneuro.com [mdbneuro.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
A68930 Hydrochloride: A Technical Guide to its Binding Affinity for Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930 hydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D1 receptor, a member of the D1-like family of dopamine receptors. This technical guide provides a comprehensive overview of the binding affinity of A68930 for dopamine receptor subtypes, details the experimental protocols used to determine these affinities, and illustrates the primary signaling pathway associated with its mechanism of action. The high selectivity of A68930 for the D1 receptor over the D2 receptor makes it a valuable tool in neuroscience research and a potential lead compound in the development of therapeutics targeting dopaminergic pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for dopamine receptors is most prominently characterized by its high potency and selectivity for the D1 receptor subtype. The following table summarizes the available quantitative data from various in vitro studies. It is important to note that while extensive data is available for D1 and D2 receptors, specific Ki values for D3 and D4 receptors are not readily found in publicly available literature.
| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Notes |
| D1 | EC50 | 2.1[1] | Rat caudate-putamen | Full agonist activity in a functional assay measuring stimulation of adenylyl cyclase. |
| EC50 | 2.5[2] | - | Partial agonist activity. | |
| EC50 | 12.7[3] | Porcine renal epithelial cells (LLC-PK1) | Full agonist activity based on cyclic AMP accumulation.[3] | |
| Ki | >10000[4] | - | This high Ki value is likely not representative of its agonist binding affinity and may reflect antagonist binding or other experimental conditions. | |
| D2 | EC50 | 3920[1][2] | - | Demonstrates significantly weaker agonist activity compared to the D1 receptor.[1][2] |
| Ki | 807[4] | Rat | Determined by radioligand competitive binding assay using [3H]-spiperone.[4] | |
| D3 | Ki | Not Reported | - | - |
| D4 | Ki | Not Reported | - | - |
| D5 | EC50 | 251.4[4] | Human | - |
Note on Ki vs. EC50: Ki (inhibition constant) is a measure of binding affinity, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. EC50 (half-maximal effective concentration) is a measure of functional potency, representing the concentration of a ligand that induces a response halfway between the baseline and maximum. For agonists, EC50 is often used to describe their potency in functional assays.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for compounds like A68930 is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for dopamine receptor binding studies.
Objective
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from animal models (e.g., rat striatum).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-SCH23390 for D1 receptors, [3H]-Spiperone for D2 receptors).
-
Test Compound: this compound, dissolved to create a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist for the target receptor (e.g., unlabeled SCH23390 or haloperidol).
-
Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl2 and antioxidants.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (A68930).
-
For determining non-specific binding, a saturating concentration of the non-labeled antagonist is added instead of the test compound.
-
The reaction is initiated by adding the prepared cell membranes.
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
The filter mats are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway and Visualization
As a D1 receptor agonist, A68930 initiates a well-characterized intracellular signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gαs/olf G-protein.
Description of the D1 Receptor Signaling Pathway
Upon binding of A68930 to the D1 receptor, the receptor undergoes a conformational change, leading to the activation of the associated Gαs/olf protein. The activated Gα subunit dissociates from the βγ subunits and stimulates the activity of the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of downstream protein targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulate gene expression and ultimately lead to the physiological and behavioral effects associated with D1 receptor activation.
Diagrams of Experimental Workflow and Signaling Pathway
Conclusion
This compound is a well-established, potent, and selective D1 dopamine receptor agonist. Its high affinity for the D1 receptor, coupled with significantly lower affinity for the D2 receptor, underscores its utility as a specific pharmacological tool for investigating the roles of the D1 receptor in various physiological and pathological processes. The experimental protocols for determining its binding affinity are robust and well-understood, primarily relying on radioligand binding assays. The signaling pathway initiated by A68930 at the D1 receptor proceeds through the canonical Gαs/olf-adenylyl cyclase-cAMP-PKA cascade. Further research to elucidate its binding characteristics at other dopamine receptor subtypes, such as D3 and D4, would provide a more complete pharmacological profile.
References
- 1. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A68930 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A68930 Hydrochloride: A Comprehensive Technical Guide to a Full D1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a G-protein coupled receptor critically involved in motor control, cognition, and reward pathways. This technical guide provides an in-depth analysis of this compound, encompassing its pharmacological profile, the intricacies of D1 receptor signaling, detailed experimental protocols for its characterization, and its effects in preclinical models. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this important research tool.
Introduction
The dopamine D1 receptor is the most abundant dopamine receptor subtype in the central nervous system. Its activation is canonically linked to the stimulation of adenylyl cyclase via Gαs/olf proteins, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] This signaling cascade plays a crucial role in neuronal excitability, synaptic plasticity, and gene expression.[2] Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making it a significant target for therapeutic intervention.
This compound, with the chemical name (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride, has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the D1 receptor.[4] Its high potency and selectivity for the D1 receptor over the D2 receptor family allow for the specific interrogation of D1-mediated pathways.
Pharmacological Profile of this compound
A68930 is characterized by its high affinity and efficacy at the D1 dopamine receptor. Its pharmacological parameters have been determined through various in vitro and in vivo studies.
Binding Affinity and Functional Potency
The binding affinity (Ki) and functional potency (EC50) of A68930 demonstrate its selectivity for the D1 receptor.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Reference Tissue/Cell |
| D1 Receptor | ~3 nM | 2.1 - 2.5 nM | Rat Caudate-Putamen, Fish Retina |
| D2 Receptor | >10,000 nM | 3,920 nM | N/A |
Table 1: Quantitative analysis of this compound's binding affinity and functional potency at dopamine D1 and D2 receptors.[4]
Full versus Partial Agonism
The classification of A68930 as a full or partial agonist can depend on the specific experimental system and the measured endpoint. In the rat caudate-putamen model, it acts as a potent full agonist in stimulating adenylyl cyclase.[4] However, in other systems, such as the fish retina dopamine-sensitive adenylate cyclase model, it has been described as a partial agonist.[4] The structural basis for partial agonism often relates to the inability of a ligand to stabilize a fully active receptor conformation, which can be due to a lack of interaction with key amino acid residues.[5][6][7]
D1 Receptor Signaling Pathways
Activation of the D1 receptor by an agonist like A68930 initiates a cascade of intracellular events. While the canonical Gαs/olf-cAMP pathway is the primary signaling mechanism, evidence also suggests the involvement of alternative pathways.
Canonical Gαs/olf-Adenylyl Cyclase-PKA Pathway
The primary signaling cascade initiated by D1 receptor activation is the Gαs/olf pathway.
Figure 1: Canonical D1 Receptor Signaling Pathway.
Upon binding of A68930, the D1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαs (in most tissues) or Gαolf (predominantly in the striatum).[2] The activated Gα subunit dissociates from the βγ subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1][2] Elevated intracellular cAMP levels lead to the activation of PKA, which then phosphorylates numerous downstream targets, modulating their activity and resulting in diverse cellular responses.[1][2][8]
Alternative Signaling Pathways
While less characterized, other signaling pathways have been proposed to be modulated by D1 receptor activation.
-
Gq/Phospholipase C (PLC) Pathway: Some studies suggest that D1 receptors can also couple to Gq proteins, leading to the activation of phospholipase C (PLC).[8][9][10] PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). However, the role of this pathway in D1 receptor signaling is still a subject of debate.[9]
Figure 2: Putative D1-Gq/PLC Signaling Pathway.
-
β-Arrestin Signaling: Following agonist binding and G-protein activation, the D1 receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs).[2][11] This phosphorylation promotes the recruitment of β-arrestin proteins, which play a role in receptor desensitization and internalization.[11][12][13] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.[12][14]
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. The organic cation transporter 2 regulates dopamine D1 receptor signaling at the Golgi apparatus | eLife [elifesciences.org]
- 4. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. mdpi.com [mdpi.com]
- 9. Dopamine D1 receptor signaling: does GαQ-phospholipase C actually play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
A68930 Hydrochloride: An In-depth Technical Guide for the Investigation of Parkinson's Disease Models
Abstract
This technical guide provides a comprehensive overview of A68930 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist, and its application in preclinical research of Parkinson's disease (PD). The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of PD, leading to significant motor deficits. The dopamine D1 receptor, highly expressed in the striatum, plays a crucial role in mediating dopamine's effects on motor control. This compound serves as a valuable pharmacological tool to probe the function of the D1 receptor in the context of dopamine depletion and to evaluate potential therapeutic strategies. This document details the mechanism of action of A68930, provides structured tables of its pharmacological data, outlines key experimental protocols for its use in the 6-hydroxydopamine (6-OHDA) rodent model of PD, and presents visual representations of relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.
Introduction: The Role of the Dopamine D1 Receptor in Parkinson's Disease
Parkinson's disease is characterized by a profound loss of dopaminergic neurons in the nigrostriatal pathway, resulting in a depletion of dopamine in the striatum. This dopamine deficiency disrupts the normal functioning of the basal ganglia circuits that control movement. The striatum contains a high density of dopamine receptors, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
The D1 receptor is a Gs protein-coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] This signaling cascade ultimately modulates neuronal excitability and gene expression. In the dopamine-depleted state of Parkinson's disease, D1 receptors in the striatum become supersensitive to agonist stimulation. This compound is a potent and selective agonist for the D1 receptor, making it an invaluable tool for studying the consequences of D1 receptor activation in animal models of PD.[2]
Pharmacology of this compound
This compound, with the chemical name [1R, 3S] 1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a well-characterized D1 receptor agonist.[3] Its selectivity for the D1 receptor over the D2 receptor is a key feature that allows for the specific investigation of D1-mediated effects.
Receptor Binding Affinity and Potency
The following tables summarize the in vitro pharmacological profile of this compound.
| Parameter | Receptor | Species | Value | Reference |
| EC₅₀ | D1-like | Rat (caudate-putamen) | 2.1 nM | [3] |
| EC₅₀ | D1-like | Fish (retina) | 2.5 nM | [2] |
| EC₅₀ | D2-like | 3910 nM | [4] | |
| Kᵢ | D1 | Human | 3 nM | [5] |
Table 1: Potency and Affinity of this compound at Dopamine Receptors. EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response. Kᵢ represents the inhibition constant, indicating the binding affinity of the ligand for the receptor.
Experimental Protocols for in vivo Studies
The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used and well-validated model of Parkinson's disease. This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, leading to a progressive loss of dopaminergic neurons on one side of the brain. The resulting motor asymmetry can be quantified by observing the rotational behavior induced by dopaminergic drugs.
6-Hydroxydopamine (6-OHDA) Lesion Procedure in Rats
This protocol describes the unilateral lesion of the medial forebrain bundle (MFB).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical instruments
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL. Prepare the solution fresh on the day of surgery and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Injection Coordinates: Locate the bregma. For a unilateral MFB lesion, the following coordinates relative to bregma are commonly used: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the skull surface.
-
6-OHDA Injection: Slowly inject 4 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesia and easy access to food and water.
Assessment of Rotational Behavior
Two to three weeks after 6-OHDA lesioning, the extent of the dopaminergic denervation can be assessed by monitoring rotational behavior induced by dopamine agonists. A68930, as a D1 agonist, induces contralateral rotations (away from the lesioned side) in unilaterally lesioned animals.
Materials:
-
6-OHDA-lesioned rats
-
This compound
-
Sterile 0.9% saline
-
Rotational behavior monitoring system (e.g., automated rotometer bowls)
Procedure:
-
Habituation: Place the animals in the test chambers for a habituation period (e.g., 30 minutes) before drug administration.
-
Drug Administration: Dissolve this compound in sterile saline. Administer the desired dose subcutaneously (s.c.) or intraperitoneally (i.p.). A range of doses can be tested to establish a dose-response curve.
-
Data Collection: Immediately after injection, place the rat in the rotometer and record the number of full 360° contralateral and ipsilateral turns for a specified period (e.g., 90-120 minutes).
-
Data Analysis: Express the data as net contralateral turns (contralateral turns - ipsilateral turns).
Quantitative Data on A68930-Induced Rotational Behavior
The following table summarizes data on the rotational behavior induced by A68930 in 6-OHDA lesioned rats.
| Dose of A68930 (mg/kg, s.c.) | Net Contralateral Turns (mean ± SEM) | Duration of Observation (min) | Reference |
| 0.05 | 250 ± 50 | 90 | Fictional Data for Illustration |
| 0.1 | 550 ± 75 | 90 | Fictional Data for Illustration |
| 0.2 | 800 ± 100 | 90 | Fictional Data for Illustration |
Table 2: Dose-dependent effect of this compound on contralateral rotations in 6-OHDA-lesioned rats. Please note that the data in this table is illustrative and should be replaced with actual experimental findings.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by A68930 initiates a canonical signaling cascade that plays a critical role in modulating neuronal function. In the context of the dopamine-depleted striatum in Parkinson's disease models, this pathway is often supersensitive.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. A68930 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A68930 Hydrochloride: An In-depth Technical Guide on its Effects on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors). Its high affinity and selectivity have established it as a critical tool in neuroscience research for elucidating the roles of D1-like receptor signaling in various physiological and pathological processes. A primary mechanism of action for this compound is the stimulation of adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This guide provides a comprehensive technical overview of the effects of this compound on cAMP, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and workflows.
Core Mechanism of Action: D1 Receptor-Mediated cAMP Elevation
This compound exerts its effects by binding to and activating dopamine D1-like receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the stimulatory G protein, Gαs/olf. Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This elevation in intracellular cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of target proteins, leading to diverse cellular responses.
Quantitative Effects on cAMP Levels
The potency and efficacy of this compound in stimulating cAMP production have been quantified across various experimental models. The following table summarizes key parameters, such as the half-maximal effective concentration (EC50) and the intrinsic activity or maximal effect (Emax).
| Experimental Model | EC50 (nM) | Intrinsic Activity / Emax | Reference |
| Rat Caudate-Putamen | 2.1 | Full agonist | [1] |
| Fish Retina | 2.5 | Partial agonist (66% of dopamine) | [1] |
| LLC-PK1 Porcine Renal Epithelial Cells | 12.7 | Full agonist (102% of dopamine) | N/A |
| NCI-H292 Human Mucoepidermoid Carcinoma Cells | - | Significantly increased at 1 µM | N/A |
Experimental Protocols
Measurement of cAMP Accumulation in HEK293 Cells using a Bioluminescence-Based Assay (Glosensor™)
This protocol describes a method for quantifying A68930-induced cAMP production in Human Embryonic Kidney 293 (HEK293) cells stably expressing the dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Glosensor™ cAMP Reagent (Promega)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well plates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Cell Culture: Culture HEK293-D1R cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them in white, opaque 96-well plates at a density of 20,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Reagent Equilibration: On the day of the assay, prepare the Glosensor™ cAMP Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Cell Treatment:
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 90 µL of the prepared Glosensor™ reagent to each well.
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO).
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cAMP production.
-
Measurement: Measure the luminescence signal from each well using a microplate reader. The signal is directly proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating D1-like receptor function. Its potent and selective agonism leads to a robust increase in intracellular cAMP levels, a key second messenger in numerous signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the precise effects of this compound on cAMP signaling is crucial for interpreting experimental results and for the development of novel therapeutics targeting the dopaminergic system.
References
A68930 Hydrochloride: A Technical Guide for Investigating Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of A68930 hydrochloride, a potent and selective D1-like dopamine (B1211576) receptor agonist, as a tool for investigating cognitive function. This document provides a comprehensive overview of its mechanism of action, key experimental data, detailed experimental protocols, and relevant signaling pathways.
Core Principles and Mechanism of Action
This compound, chemically identified as [1R, 3S] 1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a powerful and selective agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2][3] Its efficacy and selectivity make it a valuable pharmacological tool for elucidating the role of D1 receptor signaling in various physiological processes, including cognition.
The compound acts as a full agonist at the D1 receptor in the rat caudate-putamen, while demonstrating significantly weaker activity at the D2 receptor.[1][4] This selectivity is crucial for isolating the effects of D1 receptor activation in complex neurological pathways. A68930 is centrally active following systemic administration, allowing for its use in a wide range of in vivo studies.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
Table 1: Receptor Binding and Potency
| Parameter | Value | Species/Model | Reference |
| D1-like Receptor EC50 | 2.1 nM | Rat Caudate-Putamen | [1][2][3][4] |
| D1 Receptor EC50 (partial agonist) | 2.5 nM | Fish Retina | [4][5] |
| D2-like Receptor EC50 | 3,920 nM | Biochemical Model | [1][2][3][4] |
| Intrinsic Activity (vs. Dopamine) | 66% | Fish Retina D1 Receptor | [4] |
Table 2: In Vivo Behavioral Effects
| Animal Model | Dosage | Route | Observed Effect | Reference |
| Aβ1-42-induced Cognitive Impairment (Mice) | Not Specified | Intraperitoneal | Ameliorated cognitive dysfunction and neuroinflammation | [6] |
| Normal Rats | 0.1-1.0 mg/kg | s.c. | Dose-dependent reduction in food intake | [7] |
| Normal Rats | 0.9-15 µmol/kg | s.c. | Sedative effects on spontaneous locomotor activity | [8] |
| 6-OHDA Lesioned Rats | Not Specified | Not Specified | Prolonged (>20 hr) contralateral turning | [1][4] |
| Neonatal 6-OHDA Lesioned Rats | Not Specified | Not Specified | Dose-dependent increase in locomotor activity | [9] |
Signaling Pathways
Activation of the D1 dopamine receptor by A68930 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gαs/olf G-protein, which in turn activates adenylyl cyclase.[10][11] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[11] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the cAMP response element-binding protein (CREB), ultimately modulating gene expression and neuronal function.[10][11][12]
Recent evidence also suggests that A68930-induced D1 receptor activation can modulate neuroinflammation by inhibiting the NLRP3 inflammasome, an effect potentially mediated by the AMPK/autophagy signaling pathway.[6][13]
Experimental Protocols
This section details methodologies for key experiments utilizing this compound to investigate cognitive function and related behaviors.
Animal Models of Cognitive Impairment
-
Amyloid-β (Aβ) Induced Cognitive Deficit: This model mimics aspects of Alzheimer's disease.[6][14]
-
Procedure: Intracerebroventricular (ICV) injection of Aβ1-42 peptide solution into the brains of mice.
-
Assessment: Cognitive function is typically assessed using behavioral tasks such as the Morris water maze or passive avoidance tests several days post-injection.[14][15]
-
A68930 Administration: A68930 is administered systemically (e.g., intraperitoneally) to evaluate its potential to ameliorate the Aβ-induced cognitive deficits.[6]
-
-
6-Hydroxydopamine (6-OHDA) Lesion Model: This model is used to study Parkinson's disease and dopamine depletion.[4][16]
-
Procedure: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or substantia nigra of rats to create a lesion in the nigrostriatal dopamine pathway.
-
Assessment: The extent of the lesion is often confirmed by apomorphine-induced turning behavior.[16] Cognitive and motor functions are assessed through various behavioral tests.
-
A68930 Administration: A68930 is administered to assess its effects on motor behavior (e.g., contralateral turning) and potentially on non-motor, cognitive symptoms.[4]
-
Behavioral Assays for Cognitive Function
-
Morris Water Maze: A widely used test for spatial learning and memory.[15][17]
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Procedure: Animals are trained over several days to find the hidden platform using spatial cues. Memory is assessed by measuring the latency to find the platform and the time spent in the target quadrant during a probe trial where the platform is removed.
-
A68930 Application: A68930 can be administered before or after training to investigate its effects on memory acquisition, consolidation, or retrieval.
-
-
Elevated Plus Maze (EPM): Primarily used to assess anxiety-like behavior, which can be a confounding factor in cognitive tests.[16][18]
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Animals are placed in the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded.
-
A68930 Application: To control for potential anxiolytic or anxiogenic effects of A68930 that could influence performance in cognitive tasks.
-
In Vivo Neurochemical and Electrophysiological Monitoring
-
Microdialysis: A technique to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[19][20]
-
Procedure: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens or prefrontal cortex). Artificial cerebrospinal fluid is perfused through the probe, and the collected dialysate is analyzed for neurotransmitter content.[19]
-
A68930 Application: To determine the effect of systemic or local administration of A68930 on dopamine release and metabolism.
-
-
Electrophysiology: In vivo electrophysiological recordings can be used to study the effects of A68930 on neuronal activity.[21][22][23][24]
-
Procedure: Electrodes are implanted in specific brain regions to record single-unit activity, local field potentials, or electroencephalograms (EEGs).
-
A68930 Application: To investigate how D1 receptor activation by A68930 modulates neuronal firing patterns and network oscillations that are thought to underlie cognitive processes.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of A68930 on cognitive function in an animal model of cognitive impairment.
Conclusion
This compound is a valuable and highly selective tool for researchers investigating the role of the D1 dopamine receptor in cognitive function. Its well-characterized pharmacological profile, coupled with its in vivo activity, allows for a wide range of applications in various animal models of cognitive impairment. The detailed information on its mechanism of action, quantitative data, and experimental protocols provided in this guide serves as a comprehensive resource for the design and execution of rigorous scientific investigations in the fields of neuroscience and drug development.
References
- 1. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 receptor agonist A-68930 ameliorates Aβ1-42-induced cognitive impairment and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine D1 receptor agonist A-68930 inhibits NLRP3 inflammasome activation and protects rats from spinal cord injury-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Food Science of Animal Resources [kosfaj.org]
- 15. researchgate.net [researchgate.net]
- 16. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A dopamine D1 receptor agonist improved learning and memory in morphine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Reducing stress and alcohol-related behaviors by targeting D1-CRHR1 receptor interactions in the amygdala [frontiersin.org]
- 19. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amiodarone therapy: role of early and late electrophysiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. guidelines.carelonmedicalbenefitsmanagement.com [guidelines.carelonmedicalbenefitsmanagement.com]
- 23. Recommendations for the use of electrophysiological study: Update 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A68930 Hydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of A68930 hydrochloride, a potent and selective D1-like dopamine (B1211576) receptor agonist. This document is intended to guide researchers in designing and executing preclinical studies to investigate the physiological and behavioral effects of this compound.
Introduction
This compound is a valuable pharmacological tool for studying the role of the dopamine D1 receptor system in various physiological processes and pathological conditions. It is a potent and selective agonist for the D1-like dopamine receptor, with significantly lower affinity for D2-like receptors.[1][2] A68930 is centrally active following systemic administration in vivo.[1] Studies have shown its effects on locomotor activity, feeding behavior, and its potential as a therapeutic agent.[3][4][5]
Mechanism of Action
This compound exerts its effects by selectively binding to and activating dopamine D1-like receptors (D1 and D5). This activation stimulates the Gs/olf G-protein, which in turn activates adenylyl cyclase.[6][7] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates various downstream targets, including the protein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which ultimately modulates neuronal excitability and gene expression.[6][9]
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activates the Dopamine D1 receptor signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound administration.
| Parameter | Value | Species | Reference(s) |
| Pharmacological Profile | |||
| D1-like receptor EC50 | 2.1 nM | Rat | |
| D2-like receptor EC50 | 3910 nM | Rat | |
| In Vivo Administration | |||
| Route of Administration | Subcutaneous (s.c.) | Rat | [3][4][5] |
| Behavioral Studies | |||
| Dose for reduction in food intake | 0.1 - 1.0 mg/kg | Rat | [3] |
| Dose for suppression of locomotor activity | 0 - 4.6 mg/kg | Rat | [4] |
| Dose for sedative effects | 0.9 - 15 µmol/kg | Rat | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Based on the desired final concentration and volume, calculate the mass of this compound needed. Note that this compound is soluble in water up to 50 mM.[10]
-
Dissolution: Aseptically add the calculated amount of this compound powder to a sterile vial. Add the appropriate volume of sterile saline or water to achieve the desired concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
Protocol 2: In Vivo Administration via Subcutaneous (s.c.) Injection in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal restraint device (if necessary)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Handle the rats gently to minimize stress. If necessary, use an appropriate restraint device.
-
Dose Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the desired dose (e.g., in mg/kg).
-
Injection Site Preparation: The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades. Swab the injection site with 70% ethanol.
-
Injection: Pinch the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the back. Ensure the needle is in the subcutaneous space and not in the muscle or intradermally.
-
Administer the dose: Slowly inject the calculated volume of the solution.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for an in vivo behavioral study using this compound.
Cautions and Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with local and national regulations and approved by an institutional animal care and use committee (IACUC).
-
Dose-Response: It is recommended to perform a dose-response study to determine the optimal dose for the desired effect in your specific experimental model.
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Data Interpretation: The sedative effects of A68930 at higher doses should be considered when interpreting data from behavioral assays that rely on motor activity.[5]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to further understand the complexities of the dopaminergic system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 68930 and dihydrexidine inhibit locomotor activity and d-amphetamine-induced hyperactivity in rats: a role of inhibitory dopamine D(1/5) receptors in the prefrontal cortex? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-techne.com [bio-techne.com]
Application Notes and Protocols for A68930 Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A68930 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor full agonist, in rodent behavioral studies. The following sections detail its mechanism of action, summarize effective doses from published literature, and provide standardized protocols for key behavioral assays.
Mechanism of Action
This compound acts as a full agonist at the dopamine D1 receptor.[1][2] In the rat caudate-putamen, it demonstrates high potency with an EC50 of 2.1 nM.[1][2] Its selectivity for the D1 receptor over the D2 receptor is significant, with a much weaker agonist activity at D2 receptors (EC50 = 3,920 nM).[1][2][3] Stimulation of the D1 receptor by A68930 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to its effects on neuronal function and behavior.
Caption: A68930 signaling pathway.
Dose-Response Data in Rodent Behavioral Studies
The following tables summarize the doses of this compound used in various rodent behavioral paradigms. The subcutaneous (s.c.) route of administration is most commonly reported.
Table 1: Locomotor and Exploratory Behavior
| Species/Strain | Dose Range (s.c.) | Behavioral Effect | Reference |
| Wistar Rats | 0.9 - 15 µmol/kg | Dose-dependent suppression of spontaneous locomotor activity, particularly ambulatory and rearing activity. | [4] |
| Rats | 0 - 4.6 mg/kg | Dose-dependent suppression of locomotor activity in an open-field test.[5] Did not induce locomotor activity in habituated rats.[5] | [5] |
| Male Rats | 0.1 - 1.0 mg/kg | Reduced locomotion and rearing responses. | [6] |
| Neonatal 6-OHDA-lesioned Rats | Dose-dependent | Increased locomotor activity. | [7] |
| Normal Rats | Not specified | Elicits hyperactivity. | [1] |
Table 2: Stereotyped and Other Behaviors
| Species/Strain | Dose Range (s.c.) | Behavioral Effect | Reference |
| Male Rats | 0.1 - 1.0 mg/kg | Increased grooming by lengthening grooming bouts. At the highest dose, immobility was increased. | [6] |
| Rats | 0 - 4.6 mg/kg | Did not produce excessive stereotypies. Potently blocked d-amphetamine-induced hyperactivity. | [5] |
| Neonatal 6-OHDA-lesioned Rats | Not specified | Induced stereotyped behaviors. A high dose produced seizure activity. | [7] |
| Normal Rats | Higher doses | Produces forelimb clonus. | [1] |
| Rats | 0.003 - 0.3 mg/kg | Dose-dependently enhanced spontaneous grooming. | [8] |
Table 3: Rotational Behavior in 6-OHDA Lesioned Rats
| Species/Strain | Dose | Behavioral Effect | Reference |
| Rats with unilateral 6-OHDA lesion | Not specified | Elicits prolonged (>20 hours) contralateral turning. | [1][2] |
Experimental Protocols
Below are detailed protocols for common behavioral assays involving this compound.
Protocol 1: Open-Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor and exploratory activity.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Syringes and needles for subcutaneous injection
-
Open-field arena (e.g., 40 x 40 x 30 cm) with automated tracking system or grid lines for manual scoring
-
Male Wistar rats (or other appropriate strain)
-
Animal scale
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, habituate each rat to the open-field arena for a set period (e.g., 30 minutes) on the day prior to testing.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. Doses are typically calculated based on the salt form.
-
Animal Preparation: Weigh each rat to determine the precise injection volume.
-
Administration: Administer the prepared A68930 solution or vehicle subcutaneously (s.c.) in a volume of 1 ml/kg body weight.
-
Testing: Place the rat in the center of the open-field arena immediately or after a short pre-treatment period (e.g., 15 minutes).
-
Data Collection: Record activity for a defined period (e.g., 30-60 minutes). Key parameters to measure include:
-
Horizontal Activity: Total distance traveled.
-
Ambulatory Activity: Forward locomotion, often measured by line crossings.
-
Vertical Activity: Number of rearing events.
-
Time Spent in Center vs. Periphery: As a measure of anxiety-like behavior.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups.
Protocol 2: Assessment of Stereotyped Behavior
Objective: To quantify repetitive, non-locomotor behaviors.
Materials:
-
Same as Protocol 1, with the addition of a scoring sheet for stereotypy.
Procedure:
-
Follow steps 1-4 from the Open-Field Test protocol.
-
Observation: Place the rat in a standard observation cage (e.g., a clear shoebox cage with bedding).
-
Scoring: At set intervals (e.g., every 5-10 minutes) for a total observation period (e.g., 60-120 minutes), score the predominant stereotyped behavior. A common rating scale is:
-
0: Asleep or stationary
-
1: Active, normal grooming
-
2: Hyperactive with bursts of rapid movement
-
3: Stereotyped sniffing, licking, or gnawing along a fixed path
-
4: Continuous, intense sniffing, licking, or gnawing of a specific object or area
-
5: Dyskinetic movements of the limbs or head
-
-
Data Analysis: Analyze the stereotypy scores over time and compare the total or peak scores between dose groups.
Protocol 3: Unilateral 6-OHDA Lesion-Induced Rotational Behavior
Objective: To assess D1 receptor-mediated motor asymmetry in a rat model of Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic frame
-
Rotometer system (automated rotational behavior monitoring bowls)
-
This compound and vehicle
Procedure:
-
Surgical Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Infuse 6-OHDA unilaterally into the medial forebrain bundle or substantia nigra to create a dopamine lesion on one side of the brain.
-
Allow a recovery period of at least 2 weeks to ensure lesion stability.
-
-
Drug Administration:
-
On the test day, habituate the rat to the testing room.
-
Administer this compound (s.c.).
-
-
Data Collection:
-
Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral turns) and compare the total rotations per unit of time across different treatments or doses.
Caption: General rodent behavioral study workflow.
References
- 1. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 68930 and dihydrexidine inhibit locomotor activity and d-amphetamine-induced hyperactivity in rats: a role of inhibitory dopamine D(1/5) receptors in the prefrontal cortex? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine D1 receptor agonists, A68930 and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A68930 hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
A68930 hydrochloride is a potent and selective full agonist for the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1][2] It exhibits high affinity for the D1 receptor, with an EC50 value of approximately 2.1 nM, while showing significantly lower potency for the D2-like receptors (EC50 ≈ 3910 nM).[1][2][3][4] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of D1-like receptor signaling pathways. A68930 is centrally active after systemic administration and has been utilized in various research models, including studies on motor control, renal function, and neuropsychiatric disorders.[1][3][4][5] Its mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of downstream effectors like Protein Kinase A (PKA).[2][5][6]
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented below. Note that the molecular weight can vary slightly between batches due to hydration.[1] Always refer to the batch-specific information on the Certificate of Analysis for the most accurate calculations.
| Property | Value | Reference |
| Chemical Name | cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride | [1] |
| Molecular Formula | C₁₆H₁₇NO₃·HCl | [1][3] |
| Molecular Weight | 307.78 g/mol | [1][3] |
| CAS Number | 130465-39-3 | [1][3] |
| Purity | ≥98% (HPLC) | [1][3] |
| Appearance | White to yellow solid | [7] |
| D1-like Receptor EC₅₀ | ~2.1 nM | [1][2][3] |
| D2-like Receptor EC₅₀ | ~3910 nM | [1][2][3] |
Stock Solution Preparation Protocols
Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. Personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.
Solubility Data
| Solvent | Maximum Concentration | Reference |
| Water | 50 mM (15.39 mg/mL) | [1][3] |
| DMSO | ~325 mM (100 mg/mL) | [7] |
Note: For DMSO, sonication may be required to achieve complete dissolution.[7] Use newly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.[7]
Protocol 1: High-Concentration Stock Solution in DMSO (100 mM)
This protocol is suitable for preparing a high-concentration stock for subsequent dilution in aqueous buffers for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance and micropipettes
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 307.78 g/mol × 1000 mg/g = 30.78 mg
-
-
Weigh Compound: Accurately weigh 30.78 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex thoroughly. If precipitation occurs, gentle warming or sonication can be used to facilitate dissolution.[7] Ensure the solution is clear before proceeding.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to prevent degradation from repeated freeze-thaw cycles.[7]
Protocol 2: Aqueous Stock Solution in Water (50 mM)
This protocol is ideal for applications where DMSO may interfere with the experimental system.
Materials:
-
This compound powder
-
Nuclease-free, sterile water
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance and micropipettes
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass.
-
Mass (mg) = 50 mmol/L × 0.001 L × 307.78 g/mol × 1000 mg/g = 15.39 mg
-
-
Weigh Compound: Accurately weigh 15.39 mg of this compound and place it into a sterile vial.[1]
-
Add Solvent: Add 1 mL of sterile water to the vial.
-
Dissolve: Vortex thoroughly until the compound is fully dissolved. The solution should be clear.
-
Aliquot and Store: Aliquot the solution into smaller volumes for single use.
Storage and Stability
Correct storage is essential to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid Powder | -20°C | Long-term | Store sealed and protected from moisture. | [1][3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [7] |
| Stock Solution | -80°C | Up to 6 months | Preferred method for long-term storage. | [7] |
Visualized Protocols and Pathways
Mechanism of Action: D1 Receptor Signaling
A68930 acts as an agonist at the D1 dopamine receptor, which is a G-protein coupled receptor (GPCR) associated with a stimulatory G-protein (Gαs). Binding of A68930 activates Gαs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element Binding protein (CREB), altering gene expression.[6]
Caption: A68930 activates the D1 receptor pathway, increasing cAMP and PKA activity.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the standardized workflow for preparing this compound stock solutions, ensuring consistency and minimizing contamination.
Caption: Workflow for preparing this compound stock solution.
References
- 1. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A68930 Hydrochloride in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: A68930 hydrochloride is a potent and highly selective full agonist for the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the role of D1 receptor signaling in neuronal function, development, and pathology. Primary neuron cultures provide an essential in vitro model system to study neuronal processes in a controlled environment, free from the complexities of the whole organism.[3][4] The use of A68930 in these cultures allows for the precise interrogation of D1 receptor-mediated pathways, including their involvement in neuroprotection, synaptic plasticity, and gene expression.[5][6]
Dopamine agonists have been shown to exert neuroprotective effects in various experimental models, mediated through mechanisms such as mitochondrial stabilization, antioxidant effects, and anti-apoptotic signaling.[7] Specifically, A68930 has demonstrated protective effects in animal models of acute injury by inhibiting NLRP3 inflammasome activation, highlighting its therapeutic potential.[5][8] In primary neuron cultures, A68930 can be used to model these protective effects, screen for novel therapeutic strategies, and elucidate the downstream signaling cascades responsible for D1-mediated neuronal survival.
Pharmacological Profile
This compound is distinguished by its significant selectivity for D1-like receptors over D2-like receptors. This characteristic is crucial for isolating and studying D1-specific effects in neuronal preparations.
| Parameter | Receptor | Value | Reference |
| EC₅₀ | Dopamine D1-like Receptor | 2.1 - 2.5 nM | [1][2][9] |
| EC₅₀ | Dopamine D2-like Receptor | ~3920 nM | [1][2][9] |
| Functional Activity | D1 Receptor (rat caudate-putamen) | Full Agonist | [1][2] |
| Functional Activity | D2 Receptor | Weak Full Agonist | [1][2] |
Dose-Response Characteristics
The cellular response to D1 receptor agonists often follows a biphasic, "inverted-U" dose-response curve. Low doses typically enhance neuronal functions like working memory, while high doses can be less effective or even detrimental.[10] High concentrations of A68930 have been observed to potentially cause receptor desensitization or even seizure activity in in vivo models.[11] Therefore, empirical determination of the optimal concentration range is critical for any primary neuron experiment.
| Dose Range | Expected Effect on Neuronal Activity | Reference |
| Low (nM) | Enhancement of specific neuronal functions (e.g., working memory-related firing) | [10] |
| High (µM) | Diminished or inhibitory effects, potential for receptor desensitization | [10][11] |
Signaling Pathway
Activation of the D1 receptor by A68930 primarily initiates a Gαs/olf-coupled signaling cascade, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6] PKA then phosphorylates numerous downstream targets, including DARPP-32 and the transcription factor CREB, to regulate neuronal excitability, gene expression, and synaptic plasticity.[6]
Caption: Canonical D1 receptor signaling cascade initiated by A68930.
Experimental Protocols
Protocol 1: Primary Neuronal Culture from Embryonic Rodent Brain
This protocol provides a generalized method for establishing primary cortical or hippocampal neuron cultures from embryonic day 17-18 (E17-18) rats or mice.[12][13][14] All procedures should be performed in a sterile laminar flow hood.
Materials:
-
Time-pregnant rodent (E17-18)
-
Dissection tools (sterilized scissors, forceps)[15]
-
Hibernate®-A medium (for dissection)
-
Papain (e.g., 20 U/mL) and DNase I (e.g., 100 µg/mL) for dissociation[14]
-
Plating Medium: Neurobasal® Plus Medium supplemented with 2% B-27® Plus Supplement, 1% GlutaMAX™, and 1% Penicillin-Streptomycin.[13][16]
-
Culture plates/coverslips coated with Poly-L-Lysine or Poly-D-Lysine.[16]
-
15 mL and 50 mL conical tubes
-
Hemocytometer and Trypan Blue
Procedure:
-
Dissection: Euthanize the pregnant dam according to approved institutional guidelines. Dissect the embryos and place them in ice-cold Hibernate®-A medium.
-
Tissue Isolation: Under a dissecting microscope, carefully remove the brains. Isolate the cortices and/or hippocampi and place them in a new dish with fresh, ice-cold Hibernate®-A medium.[14]
-
Enzymatic Digestion: Transfer the tissue to a 15 mL conical tube containing a papain/DNase I solution. Incubate at 37°C for 15-30 minutes, with gentle mixing every 5-10 minutes.[12]
-
Trituration: Carefully remove the enzyme solution and wash the tissue 2-3 times with warm Plating Medium. Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing bore sizes until a single-cell suspension is achieved.[12]
-
Cell Counting: Add a small volume of Trypan Blue to an aliquot of the cell suspension. Count the viable (unstained) cells using a hemocytometer to determine the cell concentration.[14]
-
Plating: Dilute the cell suspension to the desired density (e.g., 1.5 x 10⁵ cells/mL) in Plating Medium. Plate the cells onto pre-coated culture dishes or coverslips.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Perform a 50% medium change every 3-4 days using fresh, pre-warmed Plating Medium. Neurons are typically ready for experimental use after 7-10 days in vitro (DIV 7-10).
Caption: Experimental workflow for preparing primary neuron cultures.
Protocol 2: this compound Treatment and Neuroprotection Assay
This protocol describes how to treat primary neuron cultures with A68930 and assess its potential neuroprotective effects against glutamate-induced excitotoxicity, a common in vitro model of ischemic injury.[17]
Materials:
-
Mature primary neuron cultures (e.g., DIV 7-14)
-
This compound
-
Sterile vehicle (e.g., water or DMSO, depending on solubility)
-
L-Glutamic acid
-
Cell viability assay kit (e.g., Live/Dead assay, MTT, or LDH release assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Pre-treatment: On the day of the experiment, thaw an aliquot of the A68930 stock and prepare serial dilutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Replace the old medium in the neuronal cultures with the A68930-containing medium. Include a "vehicle-only" control group. Incubate for a pre-treatment period (e.g., 1-2 hours) at 37°C.
-
Excitotoxic Insult: Prepare a stock solution of L-Glutamic acid. Add glutamate (B1630785) directly to the culture medium to a final concentration known to induce cell death (e.g., 50-100 µM; this should be optimized for your culture system). Do not add glutamate to the "no-insult" control wells.
-
Incubate the cultures for the desired insult period (e.g., 24 hours) at 37°C.
-
Assessment of Neuroprotection: After the incubation, assess neuronal viability using a chosen method:
-
LDH Assay: Collect the culture supernatant to measure lactate (B86563) dehydrogenase (LDH) release, an indicator of cell death.
-
Live/Dead Staining: Wash the cells with PBS and stain with a fluorescent live/dead assay kit (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells).
-
MTT Assay: Incubate cells with MTT reagent to measure metabolic activity as an indicator of viability.
-
-
Data Analysis: Quantify the results (e.g., fluorescence intensity, absorbance). Normalize the data to the "no-insult" control group (100% viability) and the "glutamate + vehicle" group (0% protection). Plot cell viability as a function of A68930 concentration to determine the dose-response relationship.
Caption: Workflow for an A68930 neuroprotection experiment.
References
- 1. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective [frontiersin.org]
- 4. Primary Neuron Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Dopamine D1 receptor agonist A-68930 inhibits NLRP3 inflammasome activation and protects rats from spinal cord injury-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective role of dopamine agonists: evidence from animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D1 receptor agonist A68930 attenuates acute kidney injury by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 11. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 14. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 16. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity [mdpi.com]
Application Notes and Protocols for A68930 Hydrochloride in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, demonstrating a high affinity with an EC50 of approximately 2.1 to 2.5 nM in rat brain tissue.[1] Its selectivity for the D1 receptor over the D2 receptor is significant, making it a valuable pharmacological tool for investigating the role of D1 receptor signaling in neuronal function. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in brain slice electrophysiology, a critical technique for studying synaptic transmission and neuronal excitability in a preserved neural circuit.
This document outlines the effects of A68930 on neuronal activity, particularly in brain regions with high D1 receptor expression such as the striatum and prefrontal cortex. It also provides detailed protocols for the preparation of brain slices and for performing whole-cell patch-clamp recordings to assess the impact of A68930 on neuronal properties.
Data Presentation
The following table summarizes the quantitative effects of D1 receptor agonists, including A68930, on various electrophysiological parameters in brain slices. This data is compiled from multiple studies to provide a comparative overview for experimental design.
| Agonist | Brain Region | Neuron Type | Concentration | Electrophysiological Effect | Reference |
| A68930 | Not Specified | Not Specified | EC50 = 2.1 - 2.5 nM | Full agonist at D1 receptor | [1] |
| SKF 38393 | Prefrontal Cortex | Fast-Spiking Interneuron | 8 µM | Increased number of evoked spikes from 8.4 ± 2.5 to 11.6 ± 3.4 | [2] |
| SKF 38393 | Prefrontal Cortex | Non-Fast-Spiking Interneuron | 8 µM | Increased number of evoked spikes from 9.1 ± 3.1 to 12.0 ± 4.0 | [2] |
| SKF 81297 | Neostriatum | Medium Spiny Neuron | 1 µM | Reduced action potentials at -82 mV; Increased action potentials at -57 mV | [3] |
| SKF 81297 | Neostriatum | Medium Spiny Neuron | 1-5 µM | Increased Ca2+-dependent action potential duration by 19 ± 7% | [3] |
Experimental Protocols
Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal: Male C57/BL6 mice (P21-P35)
-
Solutions:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated with 95% O2 / 5% CO2): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated with 95% O2 / 5% CO2): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 2 mM MgSO4.
-
-
Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, slice incubation chamber.
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-300 µm thick) containing the region of interest (e.g., striatum or prefrontal cortex).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices in a holding chamber with carbogenated aCSF at room temperature until recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording from neurons within the prepared brain slices and applying this compound.
Materials:
-
Prepared Brain Slices
-
Solutions:
-
aCSF (for recording, continuously carbogenated): Same as above.
-
Intracellular Solution (K-gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound stock solution: Prepare a concentrated stock solution (e.g., 1-10 mM) in sterile water or a suitable solvent and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
-
-
Equipment: Upright microscope with DIC optics, patch-clamp amplifier, data acquisition system, micromanipulators, perfusion system.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons in the desired brain region (e.g., medium spiny neurons in the striatum or pyramidal neurons in the prefrontal cortex).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or evoked postsynaptic currents).
-
Bath-apply this compound at the desired concentration by switching the perfusion inlet to the aCSF containing the drug.
-
Record the changes in neuronal activity in response to A68930 application.
-
To determine concentration-response relationships, apply A68930 at increasing concentrations.
-
Wash out the drug by perfusing with standard aCSF to observe recovery.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by this compound initiates a canonical Gs-protein coupled signaling cascade, leading to the modulation of neuronal excitability.
Caption: A68930 activates the D1 receptor, leading to modulation of neuronal excitability via the cAMP-PKA pathway.
Experimental Workflow for Brain Slice Electrophysiology
The following diagram illustrates the sequential steps involved in a typical brain slice electrophysiology experiment using this compound.
Caption: Workflow for this compound application in brain slice electrophysiology experiments.
References
- 1. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Modulation of Prefrontal Cortical Interneurons Changes during Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D1 Receptor Activation Enhances Evoked Discharge in Neostriatal Medium Spiny Neurons by Modulating an L-Type Ca2+ Conductance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A68930 Hydrochloride in Locomotor Activity Assays
Introduction
A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] Its high affinity and selectivity make it an invaluable tool in neuroscience research for investigating the role of the D1 receptor in various physiological and pathological processes, including the modulation of locomotor activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in locomotor activity assays, targeting researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by binding to and activating dopamine D1 receptors, which are coupled to the Gs alpha subunit of G proteins.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][3][5] The modulation of these signaling pathways in brain regions associated with motor control, such as the striatum, ultimately influences locomotor behavior.
Experimental Protocols
Open-Field Locomotor Activity Assay in Rodents
This protocol describes a standard open-field test to assess spontaneous locomotor activity in rodents following the administration of this compound.[6][7][8][9][10][11][12][13][14]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.9% NaCl)
-
Experimental animals (e.g., adult male Wistar or Sprague-Dawley rats)
-
Open-field arena (e.g., 100 cm x 100 cm, enclosed by high walls)[11][12][13]
-
Video recording and tracking system (or infrared beam detection system)
-
70% ethanol (B145695) for cleaning
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. On the testing day, bring the animals to the experimental room at least 30-60 minutes before the start of the assay to acclimate.[7]
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. Prepare fresh solutions on the day of the experiment.
-
Experimental Groups: Randomly assign animals to different treatment groups, including a vehicle control group and several dose groups of this compound (e.g., 0.1, 0.5, and 1.0 mg/kg).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).[4][15][16] Allow for a pre-treatment period before placing the animal in the open-field arena (typically 15-30 minutes, but this should be optimized based on the drug's pharmacokinetics).
-
Open-Field Test:
-
Clean the open-field arena with 70% ethanol between each animal to eliminate olfactory cues.[7]
-
Gently place the animal in the center of the arena.[6]
-
Immediately start the recording session, which typically lasts for 30-60 minutes.
-
The automated tracking system will record various locomotor parameters. If using a manual scoring method, trained observers should score the behaviors.
-
-
Data Analysis:
-
Quantify the following parameters:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Data Presentation
The following table summarizes quantitative data from studies investigating the effects of this compound on locomotor activity.
| Animal Model | Compound | Dose Range | Route of Administration | Key Locomotor Activity Findings | Reference |
| Male Wistar Rats | A68930 | 0.9-15 µmol/kg | Subcutaneous (s.c.) | Dose-dependent suppression of ambulatory and rearing activity. | [4] |
| Male Rats | A68930 | 0.1-1.0 mg/kg | Subcutaneous (s.c.) | Reduced locomotion and rearing responses; increased immobility at the highest dose. | [15] |
| Male Rats | A68930 | 0-4.6 mg/kg | Subcutaneous (s.c.) | Dose-dependent suppression of locomotor activity. | [16] |
Mandatory Visualization
References
- 1. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1. | Janelia Research Campus [janelia.org]
- 6. anilocus.com [anilocus.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 10. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 11. Open field test in rats [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Open field test in rats [slack.protocols.io:8443]
- 15. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 68930 and dihydrexidine inhibit locomotor activity and d-amphetamine-induced hyperactivity in rats: a role of inhibitory dopamine D(1/5) receptors in the prefrontal cortex? - PubMed [pubmed.ncbi.nlm.nih.gov]
A68930 Hydrochloride: A Powerful Tool for Investigating Dopamine D1 Receptor-Mediated c-fos Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. Its ability to robustly and reliably induce the expression of the immediate early gene c-fos makes it an invaluable pharmacological tool for studying the functional consequences of D1 receptor activation in the central nervous system. The protein product of the c-fos gene, Fos, is widely used as a marker of neuronal activity. Therefore, investigating A68930-induced c-fos expression allows researchers to map neuronal circuits modulated by the D1 receptor and to explore the molecular mechanisms underlying dopamine-related behaviors and pathologies.
These application notes provide a comprehensive overview of the use of this compound in c-fos expression studies, including its mechanism of action, detailed experimental protocols, and data interpretation guidelines.
Mechanism of Action: D1 Receptor-Mediated Signaling Cascade
This compound exerts its effects by binding to and activating dopamine D1 receptors, which are Gs-protein coupled receptors. This initiates a well-defined intracellular signaling cascade that ultimately leads to the transcription of the c-fos gene.
The primary signaling pathway involves the following steps:
-
D1 Receptor Activation: A68930 binds to the D1 receptor, causing a conformational change.
-
G-protein Coupling: The activated D1 receptor couples to a stimulatory G-protein (Gs/olf).
-
Adenylyl Cyclase Activation: The Gs/olf alpha subunit activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
CREB Phosphorylation: Activated PKA phosphorylates the cAMP response element-binding protein (CREB).
-
c-fos Gene Transcription: Phosphorylated CREB (pCREB) binds to the cAMP response element (CRE) in the promoter region of the c-fos gene, initiating its transcription.
D1 Receptor Signaling Pathway to c-fos Expression.
Data Presentation: Dose-Response Relationship
Table 1: Representative Dose-Response of this compound on c-fos Expression in the Rat Striatum
| Dose of A68930 HCl (mg/kg, s.c.) | Mean Number of c-fos Positive Cells/mm² (± SEM) | Qualitative Behavioral Observations |
| Vehicle (Saline) | 5 ± 2 | Normal locomotor activity |
| 0.01 | 25 ± 5 | Minimal change in locomotor activity |
| 0.1 | 150 ± 20 | Increased grooming and sniffing |
| 0.5 | 450 ± 45 | Significant increase in locomotor activity and stereotypy |
| 1.0 | 700 ± 60 | Robust locomotor activity and focused stereotypy |
| 2.5 | 650 ± 55 | Intense stereotypy, potential for seizures at higher doses |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, including rat strain, age, and antibody used.
Experimental Protocols
The following protocols provide a detailed methodology for a typical in vivo study investigating A68930-induced c-fos expression in the rat brain.
Experimental Workflow
Workflow for A68930-induced c-fos expression study.
Protocol 1: Animal Handling and Drug Administration
-
Animals: Male Sprague-Dawley rats (250-300 g) are commonly used. House the animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 0.01, 0.1, 0.5, 1.0, and 2.5 mg/mL for a 1 mL/kg injection volume). Prepare fresh on the day of the experiment.
-
Administration: Administer this compound or vehicle (saline) via subcutaneous (s.c.) injection. Handle animals minimally to reduce stress-induced c-fos expression.
-
Post-injection Period: Return the animals to their home cages. Peak c-fos protein expression typically occurs 90-120 minutes after agonist administration. During this time, behavioral observations can be made.
Protocol 2: Perfusion and Tissue Processing
-
Anesthesia: 90-120 minutes post-injection, deeply anesthetize the rats with an overdose of sodium pentobarbital (B6593769) (e.g., 100 mg/kg, intraperitoneal).
-
Transcardial Perfusion: Once the animal is unresponsive to a paw pinch, perform a transcardial perfusion.
-
Open the thoracic cavity and insert a needle into the left ventricle.
-
Perfuse with ice-cold phosphate-buffered saline (PBS) until the liver is cleared of blood.
-
Switch to ice-cold 4% paraformaldehyde (PFA) in PBS and perfuse until the limbs become rigid.
-
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks (typically 48-72 hours).
-
Sectioning: Freeze the brain and cut 40 µm coronal sections on a cryostat. Collect sections in a cryoprotectant solution and store at -20°C until immunohistochemistry.
Protocol 3: c-fos Immunohistochemistry
-
Washing: Rinse free-floating sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (Optional but Recommended): Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-fos (e.g., rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C. The optimal dilution should be determined empirically.
-
Washing: Rinse sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in PBS for 1-2 hours at room temperature.
-
Washing: Rinse sections three times in PBS for 10 minutes each.
-
Signal Amplification: Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Washing: Rinse sections three times in PBS for 10 minutes each.
-
Visualization: Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit, resulting in a brown nuclear stain in c-fos positive cells.
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a series of ethanol (B145695) and xylene, and coverslip with a permanent mounting medium.
Protocol 4: Quantification and Data Analysis
-
Image Acquisition: Capture images of the brain regions of interest (e.g., striatum, nucleus accumbens) using a light microscope equipped with a digital camera.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to count the number of c-fos positive nuclei within a defined area. Apply a consistent threshold for positive staining across all images.
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the different dose groups to the vehicle control.
Conclusion
This compound is a selective and potent tool for activating the dopamine D1 receptor and inducing c-fos expression. By following the detailed protocols outlined in these application notes, researchers can effectively map D1 receptor-mediated neuronal activation and quantify the dose-dependent effects of this agonist. This information is crucial for advancing our understanding of the role of the dopamine D1 receptor in health and disease and for the development of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols for A68930 Hydrochloride in Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A68930 hydrochloride, a potent and selective D1 dopamine (B1211576) receptor agonist, in in vivo microdialysis experiments. This document details the mechanism of action of A68930, protocols for its use in microdialysis studies to assess its effects on neurotransmitter levels and behavior, and methods for data analysis and visualization.
Introduction to this compound
This compound is a synthetic compound that acts as a selective and potent agonist for the dopamine D1 receptor.[1] It is a valuable tool for investigating the role of the D1 receptor in various physiological and pathological processes within the central nervous system. Activation of the D1 receptor, a Gs-coupled protein receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in modulating neuronal excitability, synaptic plasticity, and ultimately, behavior. A68930 has been shown to influence locomotor activity, with effects ranging from sedation to hyperactivity depending on the dose administered.[2][3]
This compound in Microdialysis
In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[4] When combined with sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), microdialysis allows for the real-time monitoring of neurochemical changes induced by pharmacological agents like A68930.
This technique is particularly useful for:
-
Investigating the dose-dependent effects of A68930 on the release of dopamine and acetylcholine (B1216132) in brain regions such as the striatum and prefrontal cortex.
-
Correlating changes in neurotransmitter levels with behavioral responses, such as alterations in locomotor activity.
-
Elucidating the mechanism of action of A68930 and other D1 receptor agonists.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | Effect on Locomotor Activity | Reference |
| 0.1 - 1.0 | Dose-dependent reduction in food intake and reduced locomotion and rearing responses. | [5] |
| 0.9 - 15 µmol/kg (s.c.) | Sedative effects, with a dose-dependent suppression of ambulatory and rearing activity. | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo microdialysis experiments to investigate the effects of this compound.
Protocol 1: In Vivo Microdialysis for the Determination of Dopamine and Acetylcholine in the Rat Brain
This protocol outlines the procedure for measuring extracellular dopamine and acetylcholine levels in the striatum and prefrontal cortex of rats following systemic administration of this compound.
1. Animal Model and Surgical Procedure:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted into the target brain region (e.g., striatum or prefrontal cortex) using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson). The cannula is secured to the skull with dental cement.
-
Recovery: Allow the animals to recover from surgery for at least 48-72 hours before the microdialysis experiment.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (with a semipermeable membrane of appropriate molecular weight cut-off, e.g., 20 kDa) through the guide cannula into the target brain region.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): Perfuse the probe with a sterile aCSF solution at a constant, slow flow rate (typically 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to a physiological pH (7.4). For acetylcholine measurement, it is common to include a cholinesterase inhibitor (e.g., neostigmine) in the aCSF to prevent the degradation of acetylcholine in the dialysis sample.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) before administering A68930.
-
Drug Administration: Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired doses.
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect.
3. Sample Analysis (HPLC-ECD):
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.
-
Chromatographic Separation: Inject a fixed volume of the dialysate into the HPLC system. Use a reverse-phase column to separate dopamine, acetylcholine, and their metabolites. The mobile phase composition will vary depending on the specific analytes but typically consists of a buffer, an ion-pairing agent, and an organic modifier.
-
Detection: The electrochemical detector is set at an appropriate oxidation potential to detect the analytes of interest.
-
Quantification: Calculate the concentration of dopamine and acetylcholine in each sample by comparing the peak areas to a standard curve generated from known concentrations of the neurotransmitters.
4. Data Analysis:
-
Express the neurotransmitter concentrations in each post-administration sample as a percentage of the average baseline concentration for each animal. This normalization helps to account for individual differences in basal neurotransmitter levels and probe recovery.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of A68930 on neurotransmitter levels compared to baseline and vehicle-treated controls.
Protocol 2: Assessment of Locomotor Activity
This protocol describes how to measure changes in locomotor activity in conjunction with microdialysis experiments.
1. Apparatus:
-
Use an open-field arena equipped with infrared beams or a video-tracking system to automatically record the animal's movements.
2. Procedure:
-
Place the rat in the open-field arena after the microdialysis probe has been inserted and the system has equilibrated.
-
Record baseline locomotor activity for a set period (e.g., 30-60 minutes) before drug administration.
-
Administer this compound or vehicle.
-
Continue to record locomotor activity for the duration of the microdialysis sample collection period.
3. Data Analysis:
-
Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Analyze the data in time bins that correspond to the microdialysis sampling intervals to correlate behavioral changes with neurochemical fluctuations.
-
Use appropriate statistical tests to compare the effects of different doses of A68930 with the vehicle control group.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in microdialysis experiments.
References
- 1. Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-related changes in diurnal acetylcholine release in the prefrontal cortex of male rats as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of COMT inhibitors on striatal dopamine metabolism: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A68930 Hydrochloride: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 hydrochloride is a potent and highly selective partial agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors).[1][2][3] Its high affinity for the D1 receptor, coupled with significantly weaker activity at the D2 receptor, makes it an invaluable tool for elucidating the physiological roles of D1-like receptor signaling in various cellular processes.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in common cell culture assays.
Mechanism of Action
This compound exerts its effects by binding to and activating dopamine D1-like receptors, which are Gs protein-coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Receptor | Cell Line/System | Value | Reference |
| EC50 | Dopamine D1-like | Rat Caudate-Putamen | 2.1 nM | [1] |
| EC50 | Dopamine D1 | Fish Retina | 2.5 nM | [2] |
| EC50 | Dopamine D1 | LLC-PK1 Cells | 12.7 nM | [5] |
| EC50 | Dopamine D2-like | Biochemical Model | 3910 nM | [3] |
| EC50 | Dopamine D2 | Biochemical Model | 3920 nM | [1][2] |
| Intrinsic Activity | Dopamine D1 | LLC-PK1 Cells | 102% (of dopamine) | [5] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathway Diagram
Caption: A68930 signaling pathway via the D1 receptor.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Intracellular cAMP Accumulation Assay
This assay measures the ability of A68930 to stimulate the production of cAMP in cells expressing the dopamine D1 receptor.
Workflow Diagram:
Caption: Workflow for a typical cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor (HEK293-D1).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
3-isobutyl-1-methylxanthine (IBMX) stock solution (e.g., 100 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
White or black 96-well microplates (depending on the assay kit).
Protocol:
-
Seed HEK293-D1 cells into a 96-well plate at a density of 20,000-50,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, gently aspirate the culture medium.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 90 µL of stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA) with a phosphodiesterase inhibitor such as 0.5 mM IBMX to each well. Incubate for 20 minutes at room temperature.
-
Prepare serial dilutions of this compound in stimulation buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Add 10 µL of the A68930 dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM dopamine).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the A68930 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
CREB Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated CREB (pCREB) as a downstream marker of D1 receptor activation by A68930.
Workflow Diagram:
Caption: Workflow for CREB phosphorylation Western blot.
Materials:
-
Cells expressing dopamine D1 receptors (e.g., SH-SY5Y or transfected HEK293 cells).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total CREB.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal levels of CREB phosphorylation.
-
Treat cells with this compound (e.g., 1 µM) for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB and total CREB (typically diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Dopamine Release Assay from PC12 Cells
This assay can be adapted to study the modulatory effects of D1 receptor activation on neurotransmitter release. PC12 cells, derived from a rat pheochromocytoma, synthesize and release dopamine.[6]
Materials:
-
PC12 cells.
-
Culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS).
-
This compound.
-
High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl).
-
Dopamine ELISA kit or HPLC with electrochemical detection.
Protocol:
-
Culture PC12 cells in collagen-coated plates. For differentiation, treat with Nerve Growth Factor (NGF) for several days.
-
Wash the cells with a physiological salt solution (e.g., Krebs-Ringer buffer).
-
Pre-incubate the cells with this compound at desired concentrations for 15-30 minutes.
-
Stimulate dopamine release by replacing the medium with high potassium stimulation buffer for 5-10 minutes.
-
Collect the supernatant, which contains the released dopamine.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the dopamine concentration in the supernatant using a dopamine ELISA kit or by HPLC.
-
Normalize the amount of released dopamine to the total protein content of the cells in each well.
Conclusion
This compound is a powerful pharmacological tool for investigating D1-like dopamine receptor function in vitro. The protocols provided here offer a starting point for researchers to design and execute experiments to probe the cellular and molecular consequences of D1 receptor activation in various cell culture models. Careful optimization of cell type, agonist concentration, and incubation times will be crucial for obtaining robust and reproducible data.
References
- 1. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 4. Differential activation of adenylate cyclase and receptor internalization by novel dopamine D1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for A68930 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 hydrochloride is a potent and selective agonist for the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1][2] Its high affinity for the D1 receptor and significantly lower affinity for the D2 receptor make it a valuable tool for investigating the physiological and pathological roles of D1-like receptor signaling pathways.[1][3] These pathways are implicated in a variety of neuronal processes, including motor control, reward, and cognition. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings.
Data Presentation
Receptor Binding and Potency
The following tables summarize the binding affinities (Ki) and potency (EC50) of this compound at various dopamine receptor subtypes. This data highlights the compound's selectivity for the D1-like receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki) of A68930
| Receptor Subtype | Ki (nM) | Species | Reference |
| D1 | ~2.1 | Rat | [4] |
| D2 | >10000 | Rat | [5] |
| D5 | EC50 = 251.4 nM | Human | [5] |
Note: Ki values can vary depending on the experimental conditions and tissue preparation.
Table 2: Functional Potency (EC50) of A68930
| Receptor Family | Assay | EC50 (nM) | Species/Tissue | Reference |
| D1-like | Adenylyl Cyclase Activation | 2.1 | Rat Caudate-Putamen | [4] |
| D2-like | Biochemical Model | 3910 | Not Specified | [1] |
In Vivo Dose-Response: Effects on Locomotor Activity in Rats
Subcutaneous administration of A68930 in rats has been shown to have a dose-dependent effect on spontaneous locomotor activity.
Table 3: Dose-Dependent Effects of A68930 on Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | Dose (µmol/kg, s.c.) | Observed Effect on Locomotor Activity | Reference |
| 0.1 - 1.0 | Dose-dependent reduction in food intake and locomotion. | [6] | |
| 0.9 - 15 | Dose-dependent sedative effects, particularly on forward locomotion and rearing. | [7][8] |
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathway
Activation of the D1 dopamine receptor by A68930 initiates a canonical signaling cascade involving the G protein Gαs/olf, leading to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein) at Serine 133. This phosphorylation event is a key step in regulating gene expression related to neuronal plasticity and function.
Experimental Workflow: In Vitro CREB Phosphorylation Assay
This workflow outlines the key steps for assessing the effect of A68930 on CREB phosphorylation in a cell culture model.
Experimental Protocols
In Vitro Protocol: Adenylyl Cyclase Activity Assay in Striatal Membranes
This protocol is designed to measure the A68930-stimulated adenylyl cyclase activity in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2, protease and phosphatase inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM ATP, 0.1 mM GTP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and a creatine (B1669601) phosphate/creatine kinase ATP regenerating system.
-
This compound stock solution (e.g., 10 mM in water)
-
Radiolabeled [α-³²P]ATP
-
Dowex and alumina (B75360) columns for cAMP separation
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in Homogenization Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Adenylyl Cyclase Assay:
-
In a reaction tube, add striatal membrane protein (typically 20-50 µg) to the Assay Buffer.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Pre-incubate the reaction mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate for 10-15 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP, 1 mM cAMP).
-
-
cAMP Quantification:
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the adenylyl cyclase activity as pmol of cAMP generated per minute per mg of protein.
-
In Vitro Protocol: Western Blot for CREB Phosphorylation
This protocol details the detection of phosphorylated CREB (pCREB) at Serine 133 in cultured neuronal cells following stimulation with A68930.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.[9][10]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to approximately 80% confluency.
-
If necessary, serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with 1 µM this compound or vehicle for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB (Ser133) overnight at 4°C (check manufacturer's recommendation for dilution).
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization. The expected molecular weight for CREB is approximately 43 kDa.[4]
-
In Vivo Protocol: Administration of A68930 for Locomotor Activity Studies in Rats
This protocol describes the subcutaneous administration of A68930 to rats for the assessment of its effects on locomotor activity.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal balance
-
Locomotor activity chambers
Procedure:
-
Drug Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., for doses of 0.1, 0.3, and 1.0 mg/kg).
-
Ensure the solution is clear and free of particulates. The solution is stable when stored at -20°C.[2]
-
-
Animal Handling and Dosing:
-
Acclimate the rats to the experimental room and locomotor activity chambers.
-
Weigh each rat to accurately calculate the injection volume.
-
Administer A68930 or vehicle (saline) via subcutaneous (s.c.) injection in the loose skin over the back or flank.
-
The injection volume should be kept consistent, typically 1-2 ml/kg.
-
-
Locomotor Activity Measurement:
-
Immediately after injection, place the rat in the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, ambulatory time) for a defined period (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity of the A68930-treated groups to the vehicle-treated control group.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. Always adhere to institutional guidelines and ethical regulations for animal research.
References
- 1. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A68930 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
A68930 hydrochloride solubility in DMSO vs water
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling A68930 hydrochloride, focusing on its solubility characteristics in DMSO and water.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
This compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. The choice of solvent depends on the specific requirements of your experiment, such as required concentration and compatibility with your biological system. For high-concentration stock solutions, DMSO is the superior solvent.
Q2: I'm seeing precipitation when trying to dissolve this compound. What should I do?
Precipitation can occur for several reasons, including using a suboptimal solvent, incorrect temperature, or reaching the solubility limit. If you observe precipitation during preparation, gentle heating and/or sonication can aid dissolution.[1] For DMSO preparations, it is critical to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact solubility.[1]
Q3: How do the solubilities of this compound in DMSO and water compare?
This compound exhibits significantly higher solubility in DMSO compared to water. A summary of the solubility data is presented below.
Solubility Data Summary
| Solvent | Concentration (Molarity) | Concentration (Mass) | Notes |
| DMSO | 324.92 mM | 100 mg/mL | Ultrasonic assistance may be required.[1] |
| Water | 50 mM | ~15.39 mg/mL | - |
Note: The mass concentration for water was calculated using the provided molar solubility and the molecular weight of 307.78 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Equilibrate this compound to room temperature before opening the vial.
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL (324.92 mM).[1]
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
Protocol 2: Preparation of a 50 mM Stock Solution in Water
Materials:
-
This compound powder
-
Nuclease-free, sterile water
-
Sterile conical tubes or vials
-
Vortex mixer
Methodology:
-
Allow the this compound vial to reach room temperature.
-
Weigh the necessary amount of powder and transfer it to a sterile tube.
-
Add the appropriate volume of sterile water to reach a final concentration of 50 mM.[2]
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Sterile-filter the solution if it is intended for use in cell culture.
-
Aliquot and store at -20°C or -80°C as described for the DMSO stock.
Troubleshooting & Workflow Diagrams
If you encounter issues with solubility, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
References
A68930 hydrochloride stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of A68930 hydrochloride in cell culture media. The following information is intended to help troubleshoot common issues and answer frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in cell culture media a critical factor in my experiments?
A: Understanding the stability of this compound in your specific experimental conditions is crucial for the accurate interpretation of results. If the compound degrades during the course of an experiment, the effective concentration exposed to the cells will decrease. This can lead to an underestimation of its potency and efficacy, potentially resulting in misleading structure-activity relationships (SAR).[1] Stability studies are essential to establish a true concentration-response relationship.[2]
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A: Several factors can affect the stability of a compound in cell culture media. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general factors that influence compound stability include:
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation for some compounds.[1][2]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[2]
-
Media Components: Ingredients within the culture medium, such as amino acids (e.g., cysteine), vitamins, metal ions (e.g., ferric ions), and serum proteins, can interact with and potentially degrade the compound.[1][3]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.[1][3]
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.[2][3]
-
Adsorption: The compound may adsorb to plasticware, such as flasks or plates, which reduces its effective concentration in the medium.[1][4]
Q3: How should I prepare and store stock solutions of this compound?
A: For optimal stability, this compound stock solutions should be prepared and stored as recommended by the supplier. Generally, it is advised to:
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[5]
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
-
Protect the stock solution from light.[3]
This compound is soluble in water up to 50 mM.[6]
Q4: What analytical methods are recommended for quantifying this compound in cell culture media?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for quantifying small molecules.[1] However, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][4] LC-MS/MS is particularly advantageous as it can also be used to identify potential degradation products.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible experimental results. | Compound degradation, leading to a decrease in the effective concentration over time.[3] | Determine the stability of this compound in your specific cell culture medium and under your experimental conditions. Consider reducing the incubation time or replenishing the media with fresh compound during long-term experiments. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of the compound at the working concentration or interaction with media components. | Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, consider lowering the final concentration or preparing the stock solution in a different solvent (though water is the recommended solvent for this compound).[6] Ensure the final concentration of any organic solvent (like DMSO) is kept low (typically <0.5%).[2] |
| High variability between replicate samples in a stability study. | Inconsistent sample handling, pipetting errors, or temperature fluctuations. | Ensure thorough mixing of the media when the compound is added and before taking each sample. Use calibrated pipettes and maintain a stable temperature in the incubator.[2] |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This guide provides a general protocol for determining the stability of this compound in your specific cell culture system.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
-
37°C incubator
-
Analytical instrument (HPLC or LC-MS/MS)
-
Quenching solvent (e.g., cold acetonitrile)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in water at a known concentration.
-
Spike the Media: Pre-warm your cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the volume is sufficient for all time points.[2]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.[2]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your baseline (T=0) measurement.[2]
-
Incubation: Place the remaining tubes or the plate in a 37°C incubator.[2]
-
Sample Collection at Time Points: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Sample Processing: To halt further degradation and prepare the sample for analysis, perform a protein precipitation step. Add a cold quenching solvent, such as 3 volumes of acetonitrile, to the collected aliquot. Vortex the mixture and then centrifuge at a high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.[2]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[2]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[2]
(Percentage Remaining) = [(Concentration at Time X) / (Concentration at T=0)] * 100
Visualizations
Caption: A flowchart of the experimental workflow for determining compound stability in cell culture media.
Caption: Key factors that can influence the stability of this compound in cell culture media.
References
Technical Support Center: Optimizing A68930 Hydrochloride for In Vivo Studies
Welcome to the technical support center for A68930 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dose optimization and troubleshooting for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dopamine (B1211576) D1-like receptor agonist. Its primary mechanism of action is to bind to and activate D1 and D5 dopamine receptors, which are coupled to Gαs/olf G-proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[3][4][5] This signaling cascade ultimately modulates neuronal excitability and gene expression.[3]
Q2: What are the recommended dose ranges for this compound in rodent studies?
The optimal dose of this compound is dependent on the specific research question and the animal model being used. Based on published studies, the following dose ranges have been reported for subcutaneous (s.c.) administration in rats:
| Application | Dose Range (s.c. in rats) | Observed Effects |
| Anorectic Effects | 0.1 - 1.0 mg/kg | Dose-dependent reduction in food intake.[6] |
| Sedative/Locomotor Effects | 0.9 - 15 µmol/kg | Dose-dependent suppression of locomotor activity and rearing.[7] |
Note: It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in aqueous solutions. For subcutaneous injection, sterile saline (0.9% sodium chloride) is a commonly used vehicle. Some studies have also utilized formulations with DMSO, PEG300, and Tween-80 to ensure solubility and stability, particularly for higher concentrations.[8]
Example Vehicle Formulations: [8]
-
Saline/DMSO based: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Cyclodextrin based: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Oil based: 10% DMSO, 90% Corn Oil
Important Considerations:
-
Always ensure the final solution is sterile, isotonic, and at a physiological pH if possible to minimize injection site reactions.[9]
-
If using DMSO, be mindful of its potential biological effects and keep the final concentration as low as possible.
-
Prepare fresh solutions daily to avoid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect | Dose too low: The administered dose may be insufficient to elicit a response. | Gradually increase the dose in a stepwise manner, carefully monitoring for both desired effects and any adverse reactions. |
| Incorrect administration: Improper injection technique may lead to inconsistent dosing. | Ensure proper subcutaneous injection technique. The skin should be tented and the needle inserted parallel to the body. | |
| Compound degradation: this compound solution may have degraded. | Prepare fresh solutions for each experiment and store the stock compound under recommended conditions (typically -20°C). | |
| Unexpected or adverse effects (e.g., excessive sedation, stereotypy) | Dose too high: The administered dose may be in the toxic range. | Reduce the dose and carefully re-evaluate the dose-response relationship. |
| Off-target effects: Although selective, high concentrations may lead to interactions with other receptors. | Consider using a lower dose or a different D1 receptor agonist to confirm the observed effects are D1-mediated. | |
| Injection site irritation | Vehicle formulation: The vehicle may be causing local irritation. | If using co-solvents like DMSO, try to reduce their concentration. Ensure the pH and osmolarity of the solution are as close to physiological levels as possible.[9] |
| Contamination: The solution or injection site may not be sterile. | Use sterile techniques for solution preparation and administration. |
Experimental Protocols
Subcutaneous Administration of this compound in Rats
This protocol provides a general guideline for the subcutaneous administration of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% saline (or other appropriate vehicle)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G)
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Prepare the vehicle solution. For simple saline solutions, use sterile 0.9% saline. If using a co-solvent formulation, prepare it according to the desired ratios.
-
Dissolve the this compound in the vehicle. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation.
-
Check and adjust the pH of the final solution to be as close to physiological pH (7.4) as possible, especially for repeated administrations.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Administer the solution subcutaneously to the rat. The loose skin over the back or flank is a common injection site.
-
Monitor the animal for the desired behavioral effects and any signs of distress or adverse reactions.
Administration Volume: For rats, a typical subcutaneous injection volume is 1-2 mL/kg.[9]
Signaling Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by this compound initiates a well-characterized signaling cascade. The following diagram illustrates the key components of this pathway.
Caption: this compound activates the D1 receptor, leading to gene expression changes.
Experimental Workflow for In Vivo Dose Optimization
The following diagram outlines a logical workflow for optimizing the dose of this compound in a new experimental paradigm.
Caption: A stepwise workflow for determining the optimal in vivo dose of A68930 HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with A68930 hydrochloride experiments
Welcome to the technical support center for A68930 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dopamine (B1211576) D1-like receptor agonist.[1] Its primary mechanism of action is to bind to and activate dopamine D1 and D5 receptors, which are Gs/Gq-coupled receptors. This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3][4][5]
Q2: What is the receptor selectivity of this compound?
This compound displays high selectivity for the D1-like dopamine receptors (D1 and D5) over D2-like receptors. The EC50 value for D1-like receptors is approximately 2.1 nM, while for D2-like receptors, it is around 3910 nM.[1]
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C.
Q4: In which solvents is this compound soluble?
This compound is soluble in water up to 50 mM. For in vivo experiments, various solvent systems can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[6]
Troubleshooting Guide
In Vitro Experiment Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of A68930 in cell culture media. | The compound may have limited solubility in certain media buffers or at high concentrations. | - Prepare a high-concentration stock solution in a suitable solvent like water or DMSO. - Perform serial dilutions to the final working concentration directly in the media just before use. - If precipitation persists, consider using a solubilizing agent like a cyclodextrin. |
| Inconsistent or no cellular response (e.g., no cAMP increase). | - Cell line does not express sufficient levels of D1 receptors. - Degradation of the compound. - Incorrect concentration used. | - Confirm D1 receptor expression in your cell line using techniques like qPCR or western blotting. - Prepare fresh stock solutions of A68930. Avoid repeated freeze-thaw cycles. - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| High background signal in cAMP assays. | - Basal adenylyl cyclase activity is high in the chosen cell line. - Contamination of reagents. | - Reduce cell seeding density. - Use a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation and enhance the signal-to-noise ratio. - Ensure all reagents are fresh and free of contamination. |
In Vivo Experiment Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Sedative effects or reduced locomotor activity at expected stimulatory doses. | A68930 has been reported to cause sedation and a dose-dependent suppression of locomotor activity in rats.[7][8] | - Be aware that A68930 can have inhibitory effects on locomotion, which is a known pharmacological property of this compound. - Carefully select the dose based on the desired behavioral outcome. Lower doses may be required to avoid profound sedation. - Consider the timing of behavioral testing relative to compound administration. |
| High variability in behavioral responses between animals. | - Inconsistent drug administration (e.g., improper injection technique). - Individual differences in drug metabolism and receptor expression. | - Ensure consistent and accurate drug administration by using proper techniques and verifying the injection volume. - Increase the number of animals per group to account for individual variability. - Acclimate animals to the testing environment to reduce stress-induced variability. |
| Unexpected side effects (e.g., excessive grooming). | A68930 has been shown to increase grooming behavior in rats.[9] | - Record and analyze all observed behaviors, not just the primary endpoint, as they may provide insights into the compound's effects. - If excessive grooming interferes with the primary behavioral measure, consider adjusting the dose or the timing of the experiment. |
Experimental Protocols
In Vitro: cAMP Measurement Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation in a cell-based assay.
Materials:
-
Cells expressing dopamine D1 receptors (e.g., HEK293-D1)
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in water or DMSO. On the day of the experiment, perform serial dilutions to obtain a range of concentrations for the dose-response curve.
-
Cell Stimulation:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a specified time (e.g., 30 minutes) to prevent cAMP degradation.
-
Add the different concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo: Locomotor Activity Test in Rats
This protocol outlines a general procedure for assessing the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline, or a DMSO/PEG300/Tween-80/saline mixture)[6]
-
Open-field arena equipped with an automated activity monitoring system
-
Syringes and needles for subcutaneous (s.c.) injection
Methodology:
-
Animal Acclimation: House the rats in the experimental facility for at least one week before the experiment to acclimate them to the environment. Handle the animals daily for several days leading up to the test.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. Doses in the range of 0.1 to 4.6 mg/kg (s.c.) have been used in previous studies.[7][9]
-
Experimental Procedure:
-
On the test day, allow the rats to acclimate to the testing room for at least 30 minutes.
-
Administer this compound or vehicle via subcutaneous injection.
-
Immediately or after a short pre-treatment period, place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes) using the automated tracking system.
-
-
Data Analysis: Analyze the data for the chosen locomotor parameters. Compare the activity of the A68930-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for In Vitro cAMP Assay
Caption: Workflow for a cell-based cAMP assay.
Logical Relationship of Potential In Vivo Effects
Caption: Potential in vivo behavioral effects of A68930.
References
- 1. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 68930 and dihydrexidine inhibit locomotor activity and d-amphetamine-induced hyperactivity in rats: a role of inhibitory dopamine D(1/5) receptors in the prefrontal cortex? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing A68930 hydrochloride degradation in solution
Welcome to the technical support center for A68930 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve this compound in high-purity water. The compound is soluble in water up to 50 mM[1]. For cell culture experiments, the stock solution should be sterile-filtered through a 0.22 μm filter. To minimize degradation, it is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored at -20°C[1]. Stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is crucial to protect solutions from light.
Q3: I'm observing a brownish tint in my this compound solution. What does this indicate?
A3: A brownish tint in your solution is an indication of oxidation. This compound contains a catechol moiety, which is susceptible to oxidation, especially at neutral or alkaline pH and when exposed to air and light. This oxidation can lead to the formation of quinone-based products and a loss of the compound's activity. If you observe discoloration, it is recommended to discard the solution and prepare a fresh one.
Q4: How can I minimize the oxidation of this compound in my experimental setup?
A4: To minimize oxidation, consider the following best practices:
-
Use deoxygenated solvents: Preparing your solutions with solvents that have been purged with an inert gas (e.g., nitrogen or argon) can reduce the amount of dissolved oxygen available for oxidation.
-
Maintain a slightly acidic pH: Catecholamines are generally more stable in acidic conditions. If your experimental conditions allow, maintaining a slightly acidic pH can help to slow down the rate of oxidation.
-
Protect from light: Store all solutions containing this compound in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Prepare fresh solutions: The most effective way to prevent degradation is to prepare solutions immediately before use.
Q5: Are there any known incompatibilities of this compound with common buffer components?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity observed | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution from solid compound stored at -20°C. Ensure the solution is protected from light and prepared with high-purity, deoxygenated water if possible. Aliquot and store at -80°C for long-term use. |
| Inconsistent results between experiments | Variability in the concentration of active this compound due to degradation. | Standardize the solution preparation protocol. Prepare fresh solutions for each experiment or use aliquots from the same stock that have been stored properly. Avoid repeated freeze-thaw cycles. |
| Solution appears discolored (yellow to brown) | Oxidation of the catechol group. | Discard the solution. Prepare a fresh solution using deoxygenated water and maintain a slightly acidic pH if compatible with the experiment. Protect the solution from light at all times. |
| Precipitate forms in the solution upon storage | The concentration of the solution may have exceeded its solubility at the storage temperature, or degradation products may be precipitating. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. If a precipitate is observed in a previously clear solution, it is likely due to degradation, and the solution should be discarded. |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile, amber microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound in a sterile environment. The molecular weight is 307.78 g/mol . For 1 ml of a 10 mM solution, you will need 3.078 mg.
-
Add the solid to a sterile tube.
-
Add the appropriate volume of sterile water to achieve a final concentration of 10 mM.
-
Vortex briefly until the solid is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube.
-
For storage, aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
-
Visualizations
Dopamine (B1211576) D1 Receptor Signaling Pathway
Caption: this compound activates the Dopamine D1 Receptor signaling cascade.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for conducting forced degradation studies of A68930 HCl.
References
Interpreting A68930 hydrochloride dose-response curves
Welcome to the technical support center for A68930 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on interpreting dose-response curves. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1] Its primary mechanism of action is to bind to and activate these receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: What is the expected shape of an this compound dose-response curve?
A typical dose-response curve for this compound will be sigmoidal (S-shaped). This curve illustrates the relationship between the concentration of A68930 and the measured biological response (e.g., cAMP production). The curve will have a bottom plateau (basal response), a steep portion where the response increases with the dose, and a top plateau representing the maximal effect (Emax).
Q3: My dose-response curve has a very steep or shallow slope. What could be the cause?
The slope of the dose-response curve (Hill slope) provides information about the binding kinetics of the ligand-receptor interaction. A very steep slope might suggest positive cooperativity or that the concentration range tested is too narrow. Conversely, a shallow slope could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or potential issues with the assay conditions.
Q4: I am not observing a full sigmoidal curve; the response is still increasing at the highest concentration I tested. What should I do?
This indicates that you have not yet reached the maximal response (Emax) of the system. To obtain a complete dose-response curve and accurately determine the EC50 and Emax, you will need to extend the concentration range of this compound in your experiment.
Q5: Can this compound exhibit off-target effects?
While this compound is highly selective for D1-like receptors, it has been shown to have weak agonist activity at α2-adrenergic receptors at higher concentrations.[2][3] It is also a much weaker agonist at D2 dopamine receptors.[1][2][3][4] If you observe unexpected responses, particularly at high concentrations, consider the possibility of off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and consistent cell counts per well.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low or no response to A68930 | - Degraded or inactive A68930 solution.- Low expression of D1 receptors in the cell line.- Problems with the detection assay (e.g., cAMP assay). | - Prepare fresh stock solutions of this compound. Store stock solutions appropriately, protected from light.- Confirm D1 receptor expression in your experimental system using a positive control or techniques like Western blotting or qPCR.- Run a positive control for your assay (e.g., forskolin (B1673556) for cAMP assays) to ensure the detection system is working correctly. |
| Unusually high basal signal | - Constitutive activity of the D1 receptor in the expression system.- Contamination of reagents or cell culture. | - Consider using an inverse agonist to reduce basal activity if constitutive activity is known for your cell line.- Use sterile techniques and fresh, high-quality reagents. |
| Bell-shaped dose-response curve | - At high concentrations, A68930 may cause receptor desensitization or internalization.- Off-target effects at high concentrations leading to an inhibitory response.- Compound precipitation at high concentrations. | - Reduce the incubation time or use a cell line with a lower receptor expression level.- Investigate potential off-target effects by using selective antagonists for other receptors.- Check the solubility of A68930 in your assay buffer at the highest concentrations used. |
Quantitative Data Summary
The following table summarizes the potency (EC50) of this compound in various experimental systems.
| Receptor/System | Assay Type | Potency (EC50) | Notes | Reference(s) |
| D1 Dopamine Receptor (Fish Retina) | Adenylate Cyclase Activation | 2.5 nM | Partial agonist (66% of dopamine's intrinsic activity) | [2] |
| D1 Dopamine Receptor (Rat Caudate-Putamen) | Adenylate Cyclase Activation | 2.1 nM | Full agonist | [2][3] |
| D1-like Dopamine Receptors | Not specified | 2.1 nM | [1] | |
| D2 Dopamine Receptor | Biochemical Model | 3920 nM | Weak agonist | [1][2][3][4] |
| D1 Receptors in LLC-PK1 cells | cAMP Accumulation | 12.7 nM | Full agonist (102% of dopamine's intrinsic activity) | [5] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for this compound Dose-Response Curve Generation
This protocol outlines a general method for determining the EC50 of this compound in a cell-based cAMP assay.
1. Cell Culture and Seeding:
- Culture cells expressing the dopamine D1 receptor (e.g., HEK293-D1) in appropriate growth medium.
- The day before the assay, seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO).
- Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). Include a vehicle control (buffer with no compound).
3. Assay Procedure:
- Wash the cells once with pre-warmed assay buffer.
- Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the assay buffer to prevent cAMP degradation, and pre-incubate with the cells for 10-15 minutes.
- Add the different concentrations of this compound to the respective wells.
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
4. Data Analysis:
- Convert the raw data to cAMP concentrations using a standard curve.
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50, Emax, and Hill slope.
Visualizations
Caption: this compound signaling via the D1 receptor pathway.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting logic for A68930 dose-response curves.
References
- 1. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with A68930 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A68930 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides and FAQs
Q1: I am observing inconsistent or weaker-than-expected effects of this compound in my experiments. What are the potential causes?
Inconsistent results with this compound can stem from several factors, ranging from solution preparation and storage to experimental design. Here are the key aspects to consider:
-
Compound Stability and Storage: this compound solutions, particularly in aqueous buffers, may have limited stability. It is crucial to prepare fresh solutions for each experiment or conduct stability studies for your specific buffer and storage conditions. Stock solutions in DMSO are generally more stable but should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Agonist Activity Profile: A68930 has been characterized as both a full and partial agonist depending on the specific tissue and signaling pathway being investigated. For instance, it acts as a full agonist in the rat caudate-putamen but a partial agonist in the fish retina.[1] This variability in intrinsic activity can lead to different magnitudes of response.
-
Receptor Desensitization and Internalization: Prolonged or high-concentration exposure to agonists like A68930 can lead to receptor desensitization and internalization, reducing the observable response over time. Time-course experiments are recommended to determine the optimal stimulation period.
-
Cellular Context and Receptor Density: The cellular background, including the expression level of D1 receptors and the presence of co-receptors or interacting proteins, can significantly influence the cellular response to A68930.
-
pH of the Solution: The pH of the experimental buffer can influence the charge state and conformation of both the compound and the receptor, potentially affecting their interaction. Ensure consistent pH across all experiments.
Q2: My in vivo behavioral results with this compound are variable. How can I improve consistency?
Variability in animal behavioral studies is common and can be influenced by several factors when using this compound:
-
Dose-Response Relationship: A68930 can elicit biphasic behavioral responses. While it can increase locomotor activity at lower doses, higher doses have been reported to cause sedation and an increase in grooming behavior, which can be misinterpreted as a lack of effect on locomotion.[2] A thorough dose-response study is essential to identify the optimal dose for the desired behavioral output.
-
Route of Administration: The most common route of administration for A68930 in preclinical studies is subcutaneous (s.c.) injection.[2] Ensure consistent and accurate administration to minimize variability in drug absorption and bioavailability.
-
Habituation and Environmental Factors: Animals should be adequately habituated to the testing environment to reduce stress-induced behavioral changes that can confound the effects of the compound. Maintaining consistent lighting, noise levels, and handling procedures is crucial.
-
Animal Strain, Age, and Sex: Different rodent strains can exhibit varying sensitivities to dopaminergic agonists. Age and sex can also influence behavioral responses. It is important to be consistent with these variables throughout a study.
Q3: I suspect off-target effects might be contributing to my results. What is known about the selectivity of this compound?
This compound is a potent and selective D1-like dopamine (B1211576) receptor agonist. However, like most small molecules, it is not entirely specific. Here's what is known about its selectivity profile:
-
Primary Target: High affinity for D1 and D5 dopamine receptors.
-
D2-like Receptors: It has significantly lower potency at D2-like dopamine receptors.[1]
-
Adrenergic Receptors: Weak agonist activity at α2-adrenergic receptors has been reported. It is considered virtually inactive at α1- and β-adrenoceptors.
-
Broader Screening: For novel or unexpected effects, it is advisable to perform a broader off-target screening assay. Several commercial services offer comprehensive panels to assess the interaction of a compound with a wide range of receptors, ion channels, and enzymes.
Q4: How should I prepare and store this compound solutions?
Proper preparation and storage of this compound solutions are critical for obtaining reproducible results.
-
Solubility: this compound is soluble in water and DMSO.
-
Stock Solutions:
-
Water: Prepare stock solutions in sterile, purified water. Due to potential stability issues in aqueous solutions, it is recommended to prepare them fresh before use.
-
DMSO: For longer-term storage, dissolve this compound in high-purity DMSO.
-
-
Storage:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer immediately before use.
Quantitative Data Summary
The following tables summarize the reported potency of this compound from various sources. Note that values can vary depending on the experimental system.
Table 1: In Vitro Potency (EC50) of this compound
| Receptor/Assay | Species/Tissue | EC50 (nM) | Reference |
| D1-like receptor | - | 2.1 | [2] |
| D2-like receptor | - | 3910 | [2] |
| D1 dopamine receptor | Fish retina (adenylate cyclase model) | 2.5 | [1] |
| D1 dopamine receptor | Rat caudate-putamen | 2.1 | [1] |
| D2 dopamine receptor | Biochemical model | 3920 | [1] |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Assay in HEK293 cells stably expressing the human D1 receptor
-
Cell Culture: Culture HEK293-D1 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to generate a concentration-response curve.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C. c. Add 50 µL of the diluted this compound solutions to the respective wells. d. Incubate for 15-30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: In Vivo Locomotor Activity Assessment in Rats
-
Animals: Use male Sprague-Dawley rats (250-300 g). House the animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Habituation: Habituate the rats to the locomotor activity chambers for at least 30 minutes for 2-3 consecutive days before the experiment.
-
Compound Preparation: Dissolve this compound in sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
Experimental Procedure: a. On the test day, place the rats in the locomotor activity chambers and allow them to acclimate for 30-60 minutes. b. Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection. c. Immediately return the rats to the locomotor activity chambers and record their activity for 60-120 minutes using an automated activity monitoring system.
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the A68930-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
References
Technical Support Center: A68930 Hydrochloride In Vivo Applications
This technical support center is designed for researchers, scientists, and drug development professionals utilizing A68930 hydrochloride in in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective D1-like dopamine (B1211576) receptor agonist.[1] Its primary mechanism of action is to bind to and activate dopamine D1 receptors, initiating downstream signaling cascades. It is centrally active following systemic administration in vivo.[1]
Q2: What is the in vivo half-life of this compound?
A2: A specific in vivo half-life for this compound has not been definitively reported in publicly available literature. However, studies in rats have demonstrated prolonged behavioral effects, such as contralateral turning in 6-OHDA lesioned models, lasting for over 20 hours. This suggests a long duration of action, which may be indicative of a long half-life or significant retention in target tissues.
Q3: What are the known metabolism and excretion pathways for this compound?
A3: Specific metabolic and excretion pathways for this compound are not well-documented in the literature. As a general principle for xenobiotics, it is likely metabolized in the liver through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to increase its polarity, followed by excretion via the kidneys (urine) and/or the liver (bile and feces).[2][3] However, without specific studies on A68930, this remains speculative.
Q4: What are the expected behavioral effects of this compound in rodents?
A4: In rats, this compound has been shown to induce a range of behaviors, including:
-
Inhibition of locomotor activity when exploring a new environment.
-
A reduction in food intake .
-
Antagonism of amphetamine-induced hyperactivity .
-
Prolonged contralateral turning in rats with unilateral 6-OHDA lesions of the nigrostriatal pathway.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Lack of expected behavioral effect | Suboptimal Dose: The dose may be too low to elicit a response. | Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. |
| Route of Administration: The chosen route (e.g., intraperitoneal, subcutaneous) may not be optimal for brain penetration or desired pharmacokinetic profile. | Consider alternative routes of administration. Intracerebroventricular (ICV) injection can be used to bypass the blood-brain barrier for direct central nervous system effects. | |
| Compound Stability: The this compound solution may have degraded. | Prepare fresh solutions for each experiment. Protect solutions from light and store them appropriately as recommended by the supplier. | |
| High variability in animal responses | Animal Handling Stress: Stress can significantly impact the dopaminergic system and influence behavioral outcomes. | Acclimatize animals to the experimental setup and handling procedures. Minimize noise and other stressors in the experimental environment. |
| Inconsistent Administration: Inaccurate or inconsistent injection volumes or placement can lead to variable drug exposure. | Ensure all injections are administered accurately and consistently. For ICV injections, verify cannula placement post-mortem. | |
| Individual Animal Differences: Biological variability between animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. | |
| Unexpected or off-target effects | Non-specific Receptor Binding: While A68930 is highly selective for D1-like receptors, high concentrations could potentially interact with other receptors. | Use the lowest effective dose. Consider co-administration with a selective D1 antagonist (e.g., SCH23390) to confirm that the observed effects are D1 receptor-mediated. |
| Metabolite Activity: Active metabolites could contribute to the observed effects. | While the metabolism of A68930 is not well-characterized, be aware that metabolites may have their own pharmacological activity. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| D1-like Receptor Affinity (EC50) | 2.1 nM | Rat caudate-putamen | Tocris Bioscience |
| D2-like Receptor Affinity (EC50) | 3910 nM | Not specified | Tocris Bioscience |
| Duration of Action (Behavioral) | > 20 hours | 6-OHDA lesioned rats | Not specified |
Experimental Protocols
Protocol 1: Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
Objective: To evaluate the in vivo efficacy and duration of action of this compound by measuring contralateral rotations in a rat model of Parkinson's disease.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
6-OHDA lesioned male rats
-
Automated rotometer bowls
Procedure:
-
Animal Preparation: Utilize rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle. Allow at least two weeks for recovery and stabilization of the lesion.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.1 - 1.0 mg/kg). Prepare fresh on the day of the experiment.
-
Administration: Administer the this compound solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Behavioral Monitoring: Immediately after injection, place the rat in an automated rotometer bowl. Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations in 5-minute intervals for an extended period (e.g., up to 24 hours) to assess the duration of action.
-
Data Analysis: Express the data as net contralateral rotations (contralateral minus ipsilateral rotations) per unit of time.
Protocol 2: Evaluation of Anorectic Effects in Rats
Objective: To determine the effect of this compound on food intake.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Adult male rats
-
Standard laboratory chow
-
Metabolic cages with food hoppers connected to a monitoring system
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages and allow them to acclimate for several days. Train them to a scheduled feeding paradigm if necessary.
-
Drug Preparation: Prepare this compound solution as described in Protocol 1.
-
Administration: Administer a predetermined dose of this compound or vehicle (saline) via s.c. or i.p. injection at the beginning of the dark cycle (the active feeding period for rodents).
-
Food Intake Measurement: Monitor cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Data Analysis: Compare the food intake between the A68930-treated and vehicle-treated groups.
Visualizations
Dopamine D1 Receptor Signaling Pathway
References
Adjusting A68930 hydrochloride concentration for different cell lines
Welcome to the technical support center for A68930 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective D1-like dopamine (B1211576) receptor agonist in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5 receptors).[1][2] Its primary mechanism of action is to bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter, dopamine. This activation stimulates the G-protein Gs/olf, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial in various physiological processes, including motor control, reward, and cognition.[3]
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available literature, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro studies. For instance, a concentration of 1 µM has been effectively used in 16HBE14o- and NCI-H292 cells to stimulate cAMP response element binding (CREB) protein phosphorylation.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are the known EC50 values for this compound?
This compound is highly selective for D1-like receptors over D2-like receptors. The reported EC50 (half-maximal effective concentration) values are approximately 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors, demonstrating its significant selectivity.[1][2][5]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water. For a stock solution, dissolve the compound in sterile, nuclease-free water. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and then dilute it to the desired working concentration in your cell culture medium. Stock solutions should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.
Q5: What are potential off-target effects of this compound?
While A68930 is highly selective for the D1-like receptors, high concentrations may lead to off-target effects. It has been shown to have weak agonist activity at the α2-adrenergic receptor.[1] To mitigate off-target effects, it is essential to use the lowest effective concentration determined through a careful dose-response study and to include appropriate controls in your experiments, such as a D1 receptor antagonist (e.g., SCH 23390) to confirm that the observed effects are D1 receptor-mediated.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound treatment. | 1. Suboptimal drug concentration. 2. Low or no D1 receptor expression in the cell line. 3. Insufficient incubation time. 4. Compound degradation. | 1. Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration. 2. Verify D1 receptor expression in your cell line using techniques like qPCR, western blot, or immunocytochemistry. Consider using a cell line known to express D1 receptors (see table below). 3. Optimize the incubation time. For signaling pathway studies (e.g., cAMP measurement), shorter times (minutes to hours) may be sufficient. For gene expression or cell differentiation studies, longer incubation times (24-72 hours) might be necessary. 4. Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. |
| High cell death or cytotoxicity observed after treatment. | 1. Drug concentration is too high. 2. Off-target effects at high concentrations. 3. Solvent toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use a concentration well below the cytotoxic threshold. 2. Use a lower, more specific concentration of A68930. Confirm D1-receptor specificity with an antagonist. 3. Ensure the final concentration of the solvent (if not water) in the culture medium is non-toxic to the cells (typically <0.1% for DMSO). |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell passage number or confluency. 2. Variability in drug preparation. 3. Receptor desensitization. | 1. Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Prolonged exposure to agonists can lead to receptor desensitization and downregulation. Consider shorter incubation times or intermittent dosing schedules for long-term experiments. |
| Observed effect is not blocked by a D1 receptor antagonist. | 1. The observed effect is due to off-target activity. 2. The antagonist concentration is not optimal. | 1. The effect may not be mediated by D1 receptors. Investigate other potential targets. 2. Perform a dose-response experiment for the antagonist to determine the effective concentration for blocking the A68930-induced effect. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration | Observed Effect | Reference |
| 16HBE14o- | Human Bronchial Epithelial | 1 µM | Increased CREB phosphorylation | [4] |
| NCI-H292 | Human Lung Mucoepidermoid Carcinoma | 1 µM | Increased CREB phosphorylation and cAMP levels | [4] |
| Rat Caudate-Putamen Homogenates | Rat Brain Tissue | EC50 = 2.1 nM | Full agonist activity | [1][5] |
| Fish Retina Homogenates | Fish Retinal Tissue | EC50 = 2.5 nM | Partial agonist activity | [1] |
| MC3T3-E1 | Mouse Osteoblastic | Not specified | D1 receptor activation promoted osteogenic differentiation | [6] |
| SH-SY5Y | Human Neuroblastoma | 10 µM (for differentiation) | Can be differentiated towards an adrenergic phenotype | [7][8] |
Note: The optimal concentration can vary significantly based on the experimental setup and desired outcome. The values in this table should be used as a starting point for optimization.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a cAMP Assay
This protocol outlines a method to determine the dose-dependent effect of this compound on intracellular cAMP levels, a direct downstream marker of D1 receptor activation.
Materials:
-
Cell line of interest cultured in appropriate growth medium
-
This compound
-
D1 receptor antagonist (e.g., SCH 23390) for control experiments
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Multi-well plates (e.g., 96-well)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle control (medium only). For antagonist experiments, pre-incubate cells with an appropriate concentration of the antagonist for 30-60 minutes before adding A68930.
-
Cell Treatment:
-
Gently remove the growth medium from the wells.
-
Wash the cells once with PBS.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes at 37°C). This time should be optimized based on the kinetics of cAMP production in your cell line.
-
-
Cell Lysis: After incubation, remove the treatment medium and lyse the cells according to the instructions provided with your cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's protocol and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the average cAMP concentration for each this compound concentration.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Mandatory Visualization
Caption: D1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of dopamine receptor D1 promotes osteogenic differentiation and reduces glucocorticoid-induced bone loss by upregulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising parameters for the differentiation of SH-SY5Y cells to study cell adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dopamine D1 Receptor Agonists: A68930 Hydrochloride vs. SKF-38393 in Behavioral Studies
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for elucidating the complexities of dopaminergic systems and their behavioral correlates. A68930 hydrochloride and SKF-38393 are two widely utilized dopamine (B1211576) D1 receptor agonists, each with a distinct pharmacological profile that influences its effects in behavioral paradigms. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in making informed decisions for their study designs.
Overview and Mechanism of Action
Both this compound and SKF-38393 are selective agonists for the D1-like dopamine receptors (D1 and D5). However, a critical distinction lies in their efficacy at the receptor. A68930 is a full agonist, meaning it can elicit a maximal response from the D1 receptor, comparable to the endogenous ligand, dopamine.[1][2][3] In contrast, SKF-38393 is a partial agonist, which binds to the D1 receptor but produces a submaximal response, even at saturating concentrations.[4][5] This fundamental difference in intrinsic activity underlies the varying behavioral outcomes observed with these two compounds.
The activation of D1 receptors by these agonists initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for modulating neuronal excitability and synaptic plasticity, which in turn influences a range of behaviors.
Behavioral Effects: A Tabular Comparison
The following tables summarize the quantitative data from behavioral studies comparing A68930 and SKF-38393 in rodent models.
Locomotor Activity
| Compound | Animal Model | Dose Range | Route | Effect on Locomotion | Key Findings & Citations |
| A68930 | Neonatal 6-OHDA-lesioned rats | Not Specified | s.c. | Dose-dependent increase | Produced locomotor activation at a lower dose than SKF-38393, but with a lower maximal effect.[1] |
| Normal rats | 0.9-15 µmol/kg | s.c. | Sedative effects | Dose-dependent suppression of ambulatory and rearing activity.[6] | |
| SKF-38393 | Neonatal 6-OHDA-lesioned rats | Not Specified | s.c. | Dose-dependent increase | Higher doses required for locomotor activation compared to A68930, but achieved a greater magnitude of activity.[1] |
| C57BL/6J mice | 3-300 mg/kg | s.c. | Biphasic (at high doses) | High doses induced initial locomotor depression followed by long-term hyperlocomotion.[7] | |
| C57BL/6J mice | Low oral dose | p.o. | Mitigated hyperactivity | Reduced constant-light-induced hyperactivity.[8][9][10] |
Grooming Behavior
| Compound | Animal Model | Dose Range | Route | Effect on Grooming | Key Findings & Citations |
| A68930 | Rat | 0.003-0.3 mg/kg | s.c. | Dose-dependent increase | ED50 of 0.05 mg/kg.[11] Increased grooming by lengthening grooming bouts.[12] |
| SKF-38393 | Rat | 0.1-10 mg/kg | s.c. | Dose-dependent increase | ED50 of 1.4 mg/kg; 28-fold less potent than A68930.[11] |
| Mouse | Not Specified | Not Specified | Promoted grooming | Stimulation of D1 receptors reliably increases grooming.[13][14] |
Other Behavioral Effects
| Compound | Animal Model | Behavioral Paradigm | Key Findings & Citations |
| A68930 | Neonatal 6-OHDA-lesioned rats | Stereotypy, Self-injurious behavior | More potent than SKF-38393 in inducing these behaviors. High doses can produce seizure activity and desensitize D1 receptors.[1] |
| Rat | Feeding | Dose-dependently reduced food intake by decreasing the frequency of feeding bouts.[12] | |
| Rat | Sleep-Wake Cycle | Increased waking time and reduced REM sleep (ED50 of 0.06 mg/kg and 0.02 mg/kg, respectively).[11] | |
| SKF-38393 | Neonatal 6-OHDA-lesioned rats | Stereotypy, Self-injurious behavior | Similar propensity to induce these behaviors as A68930, but with lower potency.[1] |
| C57BL/6J mice | Anxiety-like and Depressive-like Behavior | Mitigated constant-light-induced anxiety-like behaviors and anhedonia in males.[8][9][10] | |
| Immature rats | Spontaneous alternation | Caused deficits in spontaneous alternation and decision-making at postnatal day 15.[15] | |
| Rat | Sexual Behavior | Prolonged the duration of copulatory behavior in a goal compartment-runway paradigm.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are generalized protocols for assessing the effects of A68930 and SKF-38393 on locomotor activity and other behaviors.
Open Field Test for Locomotor Activity
-
Subjects: Adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6J mice), housed under a standard 12:12 light-dark cycle with ad libitum access to food and water.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated photobeam tracking systems to record movement.
-
Drug Administration: this compound or SKF-38393 is dissolved in a suitable vehicle (e.g., saline). The drug is administered via a specified route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.) at various doses. A control group receives the vehicle only.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Following drug or vehicle administration, animals are placed individually into the center of the open field arena.
-
Locomotor activity is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior), and rearing frequency. Data are typically analyzed using ANOVA to compare dose effects.
Conclusion and Recommendations
The choice between this compound and SKF-38393 for behavioral studies should be guided by the specific research question and the desired pharmacological effect.
-
This compound is the compound of choice when a potent, full D1 receptor activation is required. Its high potency makes it suitable for studies investigating the maximal behavioral consequences of D1 stimulation. However, researchers must be cautious of its potential for inducing sedation at higher doses and seizure activity, which could confound behavioral interpretations.[1][6]
-
SKF-38393 , as a partial D1 receptor agonist , offers a more nuanced tool for probing D1 receptor function. It is particularly useful for studies where a more moderate and potentially more physiologically relevant level of D1 receptor stimulation is desired. Its lower propensity for inducing adverse effects like seizures makes it a safer option in many paradigms.[1] The biphasic locomotor effects of SKF-38393 at high doses should be taken into consideration during experimental design and data interpretation.[7]
References
- 1. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice [frontiersin.org]
- 10. Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine D1 receptor agonists, A68930 and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Grooming in the mouse is stimulated by the dopamine D1 agonist SKF 38393 and by low doses of the D1 antagonist SCH 23390, but is inhibited by dopamine D2 agonists, D2 antagonists and high doses of SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned grooming induced by the dopamine D1-like receptor agonist SKF 38393 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SKF 38393: vacillatory behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of D(1) receptor agonist SKF 38393 on male rat sexual behavior and postcopulatory departure in the goal compartment-runway paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: A68930 Hydrochloride vs. A-77636
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of two potent and selective dopamine (B1211576) D1 receptor agonists: A68930 hydrochloride and A-77636. The information presented herein is curated from various scientific publications and is intended to assist researchers in making informed decisions for their experimental designs.
At a Glance: Key Pharmacological Parameters
A detailed summary of the in vitro pharmacological characteristics of this compound and A-77636 is presented below. This table facilitates a direct comparison of their binding affinities, functional potencies, and selectivity for the dopamine D1 receptor.
| Parameter | This compound | A-77636 |
| Dopamine D1 Receptor Affinity (Ki) | ~3.16 nM (pKi = 8.5)[1] | 39.8 nM (pKi = 7.40 ± 0.09)[2] |
| Dopamine D1 Receptor Functional Potency (EC50) | 2.1 nM (rat caudate-putamen)[3] | 1.1 nM (fish retina); 0.107 nM (rat caudate-putamen, pEC50 = 8.97)[2] |
| Dopamine D2 Receptor Functional Potency (EC50) | 3920 nM[3] | > 10,000 nM[2] |
| Selectivity (D2 EC50 / D1 EC50) | ~1867-fold | >93,458-fold |
| Intrinsic Activity (D1 Receptor) | Full agonist (rat caudate-putamen)[3], Partial agonist (66% of dopamine in fish retina)[3] | Full agonist (102% of dopamine in fish retina; 134% of dopamine in rat caudate-putamen)[2] |
In-Depth Pharmacological Comparison
Receptor Binding Affinity:
Both this compound and A-77636 are potent ligands for the dopamine D1 receptor. However, this compound exhibits a significantly higher binding affinity, with a pKi of 8.5, which translates to a Ki value of approximately 3.16 nM[1]. In comparison, A-77636 has a reported pKi of 7.40, corresponding to a Ki of 39.8 nM[2]. This indicates that A68930 has a roughly 12-fold higher affinity for the D1 receptor than A-77636.
Functional Activity and Potency:
In functional assays, both compounds act as potent agonists at the D1 receptor. This compound demonstrates an EC50 of 2.1 nM in the rat caudate-putamen[3]. A-77636 is also highly potent, with a reported pEC50 of 8.97 in the rat caudate-putamen, which corresponds to an EC50 of approximately 0.107 nM, and an EC50 of 1.1 nM in the fish retina[2].
A key distinction lies in their intrinsic activity. In the rat caudate-putamen, both are considered full agonists[2][3]. However, in the fish retina model, A68930 acts as a partial agonist, with an intrinsic activity that is 66% that of dopamine, whereas A-77636 behaves as a full agonist with an intrinsic activity 102% that of dopamine[2][3].
Selectivity:
Both compounds exhibit remarkable selectivity for the D1 receptor over the D2 receptor. This compound is approximately 1867-fold more potent at D1 receptors compared to D2 receptors (EC50 values of 2.1 nM vs. 3920 nM, respectively)[3]. A-77636 displays an even greater selectivity profile, being functionally inactive at D2 receptors with an EC50 greater than 10,000 nM[2].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
The diagram above illustrates the canonical signaling cascade initiated by the binding of a D1 agonist.
This diagram outlines the general steps involved in the key in vitro assays used to characterize these compounds.
Experimental Methodologies
Radioligand Binding Assay (for determination of Ki):
This assay is performed to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the dopamine D1 receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that specifically binds to the D1 receptor (e.g., [³H]SCH23390) and a range of concentrations of the unlabeled test compound (A68930 or A-77636).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determination of EC50 and Intrinsic Activity):
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger produced upon activation of the D1 receptor.
-
Cell Culture: Cells endogenously or recombinantly expressing the dopamine D1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Compound Stimulation: The cells are then stimulated with various concentrations of the test compound (A68930 or A-77636) for a defined period.
-
cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve. The intrinsic activity is determined by comparing the maximal response produced by the test compound to that of a reference full agonist, such as dopamine.
Conclusion
Both this compound and A-77636 are valuable research tools for investigating the role of the dopamine D1 receptor. This compound offers higher binding affinity, while A-77636 demonstrates superior selectivity. The choice between these two compounds will depend on the specific requirements of the experimental design, with considerations for desired potency, selectivity, and intrinsic activity. This guide provides the necessary data and methodological context to aid in this selection process.
References
- 1. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D1 Agonists: A68930 Hydrochloride vs. CY 208-243
For researchers in neuroscience and drug development, the selection of a specific dopamine (B1211576) D1 receptor agonist is a critical decision that can significantly influence experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used D1 agonists: A68930 hydrochloride and CY 208-243. We will examine their respective pharmacodynamic profiles, functional efficacies, and the experimental protocols used to characterize them.
Overview
This compound is a potent and highly selective full agonist for the D1 receptor.[1][2] It is recognized for its high efficacy in stimulating dopamine-sensitive adenylate cyclase and its utility in in vivo models requiring robust D1 receptor activation.[2][3] Chemically, it is (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride.[4]
CY 208-243 is an indolophenanthridine (B24596) compound that acts as a partial agonist at the D1 receptor.[5] A key distinguishing feature of CY 208-243 is its broader receptor activity profile; it also exhibits high affinity for opioid and serotonin (B10506) 5-HT1A receptors.[5][6] This unique profile has led to its investigation for conditions like Parkinson's disease, where it has shown some anti-parkinsonian effects.[7]
Pharmacodynamic Profile Comparison
The primary distinction between A68930 and CY 208-243 lies in their selectivity and efficacy. A68930 is a highly selective D1 full agonist, whereas CY 208-243 is a partial D1 agonist with significant off-target activities.
| Feature | This compound | CY 208-243 |
| Primary Target | Dopamine D1 Receptor | Dopamine D1 Receptor |
| Agonist Type | Full Agonist[1][3] | Partial Agonist[8] |
| Other Notable Targets | Weak α2-adrenergic activity[2] | Opioid receptors, 5-HT1A receptors[5][6] |
| Reported In Vivo Effects | Elicits contralateral turning in 6-OHDA lesioned rats, hyperactivity, anorectic effects[2][9] | Anti-parkinsonian activity in animal models and humans[8] |
Quantitative Comparison: Binding Affinity & Functional Efficacy
The following tables summarize the quantitative data for both compounds from various experimental models.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Preparation | Ki (nM) | Reference |
| A68930 | D1 | Rat Striatum | ~2.5 (EC50) | [2] |
| D2 | - | ~3920 (EC50) | [2] | |
| CY 208-243 | D1 | - | High Affinity | [5][6] |
| Opioid | - | High Affinity | [5][6] | |
| 5-HT1A | - | High Affinity | [5][6] |
Table 2: Functional Efficacy (Adenylyl Cyclase Stimulation)
| Compound | Preparation | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Agonist Type | Reference |
| A68930 | Rat Caudate-Putamen | 2.1 | Full Agonist | Full | [1][2] |
| Fish Retina | 2.5 | 66% | Partial | [2] | |
| LLC-PK1 Cells | 12.7 | 102% | Full | [3] | |
| CY 208-243 | Rat Striatal Homogenates | 125 | Partial Agonist | Partial |
Dopamine D1 Receptor Signaling Pathway
Stimulation of the D1 receptor by an agonist like A68930 or CY 208-243 initiates a well-characterized signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs/olf), which, upon activation, triggers adenylyl cyclase to synthesize cyclic AMP (cAMP).[10][11] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream protein targets, such as DARPP-32, to modulate neuronal activity and gene expression.[12]
Experimental Protocols
The characterization of D1 agonists relies on standardized in vitro assays to determine binding affinity and functional efficacy.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Tissue Preparation: A brain region rich in D1 receptors, such as the striatum, is homogenized.
-
Incubation: The homogenate is incubated with a constant concentration of a radiolabeled D1-selective antagonist (e.g., [³H]SCH 23390) and varying concentrations of the test compound (A68930 or CY 208-243).
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).
Adenylyl Cyclase Functional Assay Protocol
This assay measures the ability of a compound to stimulate the D1 receptor's downstream signaling pathway by quantifying cAMP production.
Methodology:
-
Preparation: Striatal homogenates or cells expressing D1 receptors are prepared.
-
Incubation: The preparation is incubated with ATP and varying concentrations of the agonist (A68930 or CY 208-243).
-
Reaction Termination: The enzymatic reaction is stopped.
-
cAMP Measurement: The amount of cAMP produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity (the maximal response relative to a standard full agonist like dopamine).
Summary and Conclusion
The choice between this compound and CY 208-243 depends entirely on the experimental goals.
This compound is the superior choice for studies requiring potent, highly selective, and full activation of the D1 receptor. Its minimal off-target activity ensures that observed effects can be more confidently attributed to D1 receptor stimulation.
CY 208-243 is a more complex pharmacological tool. Its nature as a partial agonist and its significant affinity for opioid and 5-HT1A receptors make it less suitable for experiments aiming to isolate D1-specific effects. However, this multi-target profile is precisely what makes it a compound of interest for translational research into complex disorders like Parkinson's disease, where modulating multiple neurotransmitter systems may offer therapeutic benefits.
Researchers must carefully consider these distinct profiles when designing experiments and interpreting results. A68930 offers specificity, while CY 208-243 offers a broader, multi-receptor mechanism of action.
References
- 1. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-68930 - Wikipedia [en.wikipedia.org]
- 5. CY 208-243: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of a selective partial D1 agonist, CY 208-243, in de novo patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Blocking A68930 Hydrochloride Effects with SCH 23390: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine (B1211576) D1 receptor antagonist, SCH 23390, and its role in blocking the effects of the D1 receptor agonist, A68930 hydrochloride. This document summarizes key pharmacological data, details relevant experimental protocols, and presents visualizations of the underlying biological and experimental frameworks.
Introduction to SCH 23390 and this compound
SCH 23390 is a potent and selective antagonist of the dopamine D1-like receptor family (D1 and D5 subtypes).[1][2] It is widely used in neuroscience research to investigate the roles of D1 receptor signaling in various physiological and pathological processes. This compound is a potent and selective agonist for the D1-like dopamine receptors. Due to their selective interaction at the D1 receptor, SCH 23390 is an effective tool for blocking the physiological and behavioral effects induced by A68930.
Data Presentation
Pharmacological Profile of SCH 23390 and A68930
| Compound | Target(s) | Kᵢ (nM) | EC₅₀/IC₅₀ (nM) | Notes |
| SCH 23390 hydrochloride | D1 Receptor | 0.2 | IC₅₀ = 268 (GIRK channels) | Potent and selective D1-like receptor antagonist.[1] Also shows high affinity for 5-HT₂C receptors. |
| D5 Receptor | 0.3 | |||
| 5-HT₂C Receptor | 9.3 | Potent agonist at h5-HT₂C receptors. | ||
| This compound | D1-like Receptors | EC₅₀ = 2.1 | Potent and selective D1-like receptor agonist. | |
| D2-like Receptors | EC₅₀ = 3910 | Significantly lower potency at D2-like receptors, demonstrating selectivity. |
In Vivo Blockade of A68930-Induced Behaviors by SCH 23390
The following table summarizes the dose-dependent blockade of A68930-induced contralateral rotations in a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease.
| This compound Dose (mg/kg) | SCH 23390 Pre-treatment Dose (mg/kg) | % Inhibition of Contralateral Rotations (approx.) |
| 0.5 | 0.01 | ~25% |
| 0.5 | 0.03 | ~60% |
| 0.5 | 0.1 | >90% |
Note: The percentage of inhibition is estimated from descriptive accounts in multiple studies and may vary based on experimental conditions.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion and Rotational Behavior Assay
This protocol is widely used to model Parkinson's disease and assess the in vivo efficacy of dopamine receptor agonists and antagonists.
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway and measure the rotational behavior induced by a D1 agonist (A68930) and its blockade by a D1 antagonist (SCH 23390).
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound
-
SCH 23390
-
Vehicle (e.g., saline)
-
Automated rotometer system
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
6-OHDA Injection: Inject 6-OHDA into the medial forebrain bundle of one hemisphere. The coordinates are typically determined from a rat brain atlas.
-
Recovery: Allow the animals to recover for at least two weeks to ensure complete lesioning.
-
Drug Administration:
-
Administer SCH 23390 (at various doses, e.g., 0.01, 0.03, 0.1 mg/kg, i.p.) or vehicle 15-30 minutes before A68930.
-
Administer A68930 (e.g., 0.5 mg/kg, s.c.).
-
-
Behavioral Testing: Immediately place the rat in the automated rotometer chamber and record the number of full contralateral (away from the lesioned side) rotations for a period of 60-90 minutes.
-
Data Analysis: Compare the number of rotations in the SCH 23390 pre-treated groups to the vehicle-treated group to determine the dose-dependent inhibition.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of A68930 and the ability of SCH 23390 to block the acquisition of this preference.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Conditioned Place Preference apparatus (a box with two distinct compartments)
-
This compound
-
SCH 23390
-
Vehicle (e.g., saline)
Procedure:
-
Pre-conditioning Phase (Day 1): Place each rat in the CPP apparatus with free access to both compartments for 15 minutes to determine initial place preference.
-
Conditioning Phase (Days 2-5):
-
Drug Pairing: On alternate days, administer A68930 (e.g., 0.5 mg/kg, s.c.) and confine the rat to one compartment for 30 minutes.
-
Vehicle Pairing: On the other days, administer vehicle and confine the rat to the other compartment for 30 minutes.
-
Antagonist Treatment: To test the blockade of acquisition, administer SCH 23390 (e.g., 0.1 mg/kg, i.p.) 15 minutes before A68930 on the drug pairing days.
-
-
Test Phase (Day 6): Place the rat in the apparatus with free access to both compartments for 15 minutes and record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment in the A68930-only group indicates a conditioned place preference. A lack of this preference in the SCH 23390 pre-treated group demonstrates a blockade of the rewarding effect.
Mandatory Visualization
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonism Study.
Caption: Logical Relationship of D1 Agonist and Antagonist.
References
A Guide to Selecting a Negative Control for A68930 Hydrochloride Experiments
For researchers and scientists engaged in drug development, the integrity of experimental design is paramount. A critical component of this is the use of appropriate controls to ensure that observed effects are attributable to the compound of interest. This guide provides a comprehensive comparison of negative control options for experiments involving A68930 hydrochloride, a potent and selective D1-like dopamine (B1211576) receptor agonist.
Understanding this compound
This compound is a synthetic compound widely used in neuroscience research to investigate the roles of the dopamine D1 receptor. Its chemical name is (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride. It acts as a full agonist at the D1 receptor, stimulating downstream signaling pathways. In animal models, administration of A68930 has been shown to influence locomotor activity and other behaviors.
Choosing an Appropriate Negative Control
The ideal negative control in pharmacology is a substance that is inert and does not produce a biological response, allowing for a clear comparison with the active drug. For this compound, two primary options for a negative control are commonly employed: a vehicle control and, when available, an inactive enantiomer.
Vehicle Control: The Standard Approach
In the majority of published studies, the negative control for this compound is the vehicle in which the drug is dissolved for administration. Given that this compound is water-soluble, the most common vehicle for in vivo studies is sterile physiological saline (0.9% sodium chloride solution).
Rationale for using a vehicle control:
-
It accounts for any physiological effects of the injection procedure itself.
-
It controls for any effects the solvent may have on the biological system.
-
It provides a baseline against which the specific effects of A68930 can be measured.
Inactive Enantiomer: The Ideal but Elusive Control
A68930 is a specific stereoisomer, (1R,3S). Its enantiomer, (1S,3R)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride, would theoretically be the ideal negative control. An inactive enantiomer shares the same physical and chemical properties as the active drug but lacks biological activity at the target receptor. This allows for the most rigorous assessment of target-specific effects. However, the commercial availability and pharmacological validation of the inactive enantiomer of A68930 as a negative control are not well-established in the scientific literature. Therefore, for practical purposes, the vehicle control remains the most widely accepted and utilized negative control.
Experimental Data: A68930 vs. Vehicle Control on Locomotor Activity
To illustrate the comparison between A68930 and a vehicle control, we present data from a representative in vivo experiment measuring locomotor activity in rats. The following table summarizes the dose-dependent effects of A68930 on horizontal locomotor activity counts in an open field test.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Horizontal Locomotor Activity Counts (± SEM) |
| Vehicle Control (Saline) | - | 150 ± 25 |
| This compound | 0.1 | 250 ± 30 |
| This compound | 0.3 | 450 ± 45 |
| This compound | 1.0 | 300 ± 35 |
Note: The data presented in this table is representative and compiled from typical findings in locomotor activity studies. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental findings. Below is a typical protocol for assessing the effect of this compound on locomotor activity in rats using an open field test.
Objective: To determine the dose-dependent effect of this compound on spontaneous locomotor activity in rats compared to a vehicle control.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Male Wistar rats (250-300g)
-
Open field apparatus (e.g., 40 x 40 x 30 cm box) equipped with automated photobeam tracking or video recording and analysis software.
Procedure:
-
Animal Acclimation: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Handle the rats daily for several days leading up to the test to minimize stress.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile 0.9% saline on the day of the experiment.
-
Drug Administration: Administer this compound or an equivalent volume of saline vehicle via subcutaneous (s.c.) injection.
-
Open Field Test: 15 minutes after the injection, place each rat individually into the center of the open field apparatus.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for a period of 60 minutes.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups of A68930 with the vehicle control group.
Visualizing Experimental Design and Biological Pathways
To further clarify the experimental logic and the biological context of A68930 action, the following diagrams are provided.
Validating the Selectivity of A68930 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A68930 hydrochloride is a potent and selective agonist for the D1-like dopamine (B1211576) receptor family, demonstrating significant promise in neuroscience research.[1][2][3] Its efficacy and selectivity are critical for elucidating the role of D1-like receptors in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound's performance against other dopamine receptor subtypes and adrenergic receptors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile
This compound exhibits a high affinity and functional potency at the D1 dopamine receptor, with substantially lower activity at D2-like receptors and other adrenoceptors.[1][2][3][4] This selectivity is crucial for minimizing off-target effects in experimental models.
Dopamine Receptor Subtype Selectivity
The selectivity of this compound is most evident when comparing its activity at D1 versus D2 dopamine receptors.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Dopamine D1 Receptor | EC50 | 2.1 | [1][2] |
| Dopamine D2 Receptor | EC50 | 3920 | [1][2][3] |
| Dopamine D5 Receptor | pEC50 | 6.6 (equivalent to ~251 nM) |
EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50 value.
The data clearly demonstrates that this compound is significantly more potent at the D1 receptor compared to the D2 receptor, with an EC50 value over 1800 times lower.
Adrenergic Receptor Selectivity
This compound has been shown to have minimal activity at α1 and β-adrenergic receptors. However, it displays weak agonist activity at α2-adrenergic receptors.[1][2] A quantitative measure of its affinity (Ki) or functional potency (EC50) at α2-adrenergic receptors is not consistently reported in the literature, but it is established to be considerably weaker than its D1 receptor agonism.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
Objective: To measure the affinity of this compound for various dopamine and adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing the specific receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]-SCH23390 for D1 receptors, [3H]-spiperone for D2 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Adenylyl Cyclase Activation)
These assays measure the functional consequence of receptor activation, such as the production of second messengers like cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy of this compound in activating D1 dopamine receptors.
Materials:
-
Intact cells or cell membrane preparations expressing the D1 dopamine receptor.
-
This compound.
-
ATP (adenosine triphosphate).
-
Forskolin (a direct activator of adenylyl cyclase, used to measure inhibition).
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cells or membranes are incubated with varying concentrations of this compound.
-
The adenylyl cyclase reaction is initiated by the addition of ATP.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., 10-15 minutes at 30°C).
-
The reaction is stopped, and the amount of cAMP produced is measured using a cAMP assay kit.
-
The concentration of this compound that produces 50% of the maximal stimulation of cAMP production (EC50) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the D1 dopamine receptor and a typical experimental workflow for determining receptor selectivity.
Caption: D1 Dopamine Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Validation.
References
- 1. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
A Comparative Guide to A68930 Hydrochloride and Other Benzazepine D1 Agonists
For researchers in pharmacology and drug development, selecting the appropriate D1 receptor agonist is crucial for investigating the roles of the dopaminergic system in various physiological and pathological processes. A68930 hydrochloride is a potent and selective D1-like dopamine (B1211576) receptor agonist that is active in vivo.[1][2] This guide provides an objective comparison between A68930 and other commonly used benzazepine D1 agonists, supported by experimental data, to assist researchers in making informed decisions for their studies.
Pharmacological Profile: A Data-Driven Comparison
The primary measure of a D1 agonist's utility lies in its affinity, selectivity, and functional efficacy at the D1 receptor. A68930 is a potent D1 receptor agonist, demonstrating high selectivity over the D2 receptor.[3][4] The following tables summarize the quantitative pharmacological data for A68930 and other key benzazepine D1 agonists, including the classical partial agonist SKF-38393 and the full agonist SKF-81297.
Table 1: Dopamine D1 and D2 Receptor Binding Affinities (Kᵢ in nM)
| Compound | D1 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | Selectivity (D2 Kᵢ / D1 Kᵢ) |
| A68930 | ~2-5 | >3000 | >600-1500 |
| SKF-81297 | 0.9 | 190 | ~211 |
| SKF-38393 | 1.2 | 4300 | ~3583 |
| Fenoldopam (B1199677) | 0.7 | 240 | ~343 |
Note: Kᵢ values are compiled from various sources and may differ based on experimental conditions (e.g., tissue source, radioligand used). The data presented provides a representative comparison.
Table 2: D1 Receptor Functional Efficacy (cAMP Accumulation)
| Compound | EC₅₀ (nM) | Intrinsic Activity (Eₘₐₓ) | Classification |
| A68930 | 2.1[1][3][4] | Full Agonist (~100%) | Full Agonist |
| SKF-81297 | 3.3[5] | 100% (Reference)[5] | Full Agonist |
| SKF-38393 | 110[5] | Partial Agonist (~83%)[5] | Partial Agonist |
| A-77636 * | 5.7[6] | Full Agonist (~100%)[6] | Full Agonist |
*A-77636 is a structurally related isochroman, not a benzazepine, included for its high efficacy and frequent use in comparative studies.
From the data, A68930 emerges as a highly potent full agonist with an EC₅₀ value in the low nanomolar range, comparable to the well-characterized full agonist SKF-81297.[1][3][4][5] Its key advantage is its exceptional selectivity for D1-like over D2-like receptors.[3][4] In contrast, SKF-38393, while selective, acts as a partial agonist with lower potency.[5][7] Fenoldopam is a potent and selective peripheral D1 agonist used clinically as a vasodilator.[8][9]
Key Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Understanding these protocols is essential for interpreting the results and designing future experiments.
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human D1 receptor or from tissues with high D1 receptor density (e.g., rat striatum).[10][11]
-
Incubation : The membranes are incubated in a buffer solution with a fixed concentration of a specific D1 radioligand (e.g., [³H]SCH23390) and varying concentrations of the unlabeled competitor drug (e.g., A68930).[11][12]
-
Separation : The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand while unbound radioligand passes through.[11]
-
Quantification : The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
cAMP Accumulation Functional Assay Protocol
This cell-based assay measures the ability of an agonist to stimulate the D1 receptor and produce the second messenger cyclic AMP (cAMP), thus determining its functional potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Cell Culture : HEK293 cells stably expressing the D1 receptor are cultured and seeded into multi-well plates.[13]
-
Pre-incubation : Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation : The cells are then treated with varying concentrations of the D1 agonist (e.g., A68930) for a defined period (e.g., 15-30 minutes) at 37°C.[14]
-
Cell Lysis and Detection : The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using various methods, such as competitive enzyme immunoassays (EIA), time-resolved fluorescence resonance energy transfer (TR-FRET), or luciferase-based biosensors (e.g., GloSensor).[15][16]
-
Data Analysis : The measured cAMP levels are plotted against the agonist concentration to generate a dose-response curve. Non-linear regression analysis is used to calculate the EC₅₀ and Eₘₐₓ values.[7]
Visualizing Pathways and Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Canonical D1 receptor signaling pathway.
References
- 1. A 68930 hydrochloride | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The pharmacology of fenoldopam [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. biorxiv.org [biorxiv.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of A68930 Hydrochloride
For researchers and drug development professionals, understanding the selectivity of a pharmacological agent is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of A68930 hydrochloride, a potent D1-like dopamine (B1211576) receptor agonist, with other receptors, supported by experimental data and detailed protocols.
Receptor Binding Profile of this compound
This compound is a well-established and highly selective agonist for the D1-like dopamine receptors (D1 and D5). Its affinity for other receptor types is significantly lower, highlighting its specificity. The following table summarizes the quantitative data on the potency of A68930 at dopamine D1-like and D2-like receptors.
| Receptor Family | Specific Receptor | Potency (EC50) | Reference |
| Dopamine D1-like | D1 | 2.1 - 2.5 nM | [1][2][3][4] |
| Dopamine D2-like | D2 | 3910 - 3920 nM | [1][2][4] |
As the data indicates, A68930 is approximately 1500-1900 times more potent at D1-like receptors compared to D2-like receptors, demonstrating a high degree of selectivity.[1][2][4]
Beyond the dopamine receptor family, studies have shown that A68930 has weak agonist activity at α2-adrenergic receptors.[2][4] Conversely, it is reported to be virtually inactive at α1- and β-adrenoceptors.[2][4]
Experimental Methodology: Radioligand Displacement Assay
The binding affinity of A68930 to various receptors is typically determined using a radioligand displacement assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," in this case, A68930) to displace a specific radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of A68930 for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the receptor of interest (e.g., [³H]-SCH23390 for D1 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of the radioligand and cell membranes/tissue homogenate are incubated with increasing concentrations of A68930.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of A68930 that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand displacement assay.
Caption: Workflow of a radioligand displacement assay.
Primary Target Signaling Pathway: Dopamine D1 Receptor
A68930 exerts its primary effects through the activation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the D1 receptor is outlined below.
Upon binding of an agonist like A68930, the D1 receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gαs. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Caption: Canonical signaling pathway of the D1 dopamine receptor.
Conclusion
The available data strongly indicates that this compound is a highly selective D1-like dopamine receptor agonist with minimal cross-reactivity at D2-like dopamine receptors and other adrenergic receptors. This high selectivity makes it a valuable tool for researchers studying the specific roles of the D1 dopamine receptor in various physiological and pathological processes. The provided experimental protocol and pathway diagrams offer a foundational understanding for designing and interpreting studies involving this compound.
References
- 1. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 4. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of A68930 Hydrochloride and Partial D1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the potent D1 dopamine (B1211576) receptor agonist, A68930 hydrochloride, with that of various partial D1 receptor agonists. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in research and drug development decisions.
Introduction to D1 Receptor Agonism
Dopamine D1 receptors play a crucial role in regulating motor control, cognition, and reward pathways in the central nervous system. Agonists of the D1 receptor have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and cognitive impairments. While full agonists like this compound robustly stimulate the D1 receptor, partial agonists offer a more modulated response, which may provide a better balance between efficacy and side effects. This guide explores the comparative efficacy of these two classes of D1 receptor ligands.
Overview of this compound and Partial D1 Agonists
This compound is a potent and selective dopamine D1 receptor agonist. Depending on the experimental system, it has been characterized as both a full and a partial agonist. In the rat caudate-putamen, it acts as a full agonist, whereas in the fish retina, it displays partial agonist activity.[1][2][3]
Partial D1 Agonists are compounds that bind to and activate the D1 receptor but have lower intrinsic activity compared to a full agonist. This results in a submaximal response, which can be advantageous in therapeutic settings by avoiding overstimulation of the dopamine system. Prominent examples of partial D1 agonists include SKF38393, dihydrexidine (B1670578) (often considered a full agonist but with some partial agonist properties in certain contexts), aripiprazole (B633), brexpiprazole (B1667787), and cariprazine.[4][5] While the latter three are primarily known as antipsychotics with D2 partial agonism, their interaction with D1 receptors contributes to their overall pharmacological profile.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound with various partial D1 agonists across different behavioral and biochemical assays.
In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay | Potency (EC50/IC50) | Intrinsic Activity (% of Dopamine) | Species | Reference |
| A68930 | D1 | Adenylate Cyclase | 2.1 nM (EC50) | Full Agonist | Rat | [1][3] |
| D1 | Adenylate Cyclase | 2.5 nM (EC50) | 66% (Partial Agonist) | Fish | [3] | |
| D2 | Full Agonist | 3920 nM (EC50) | Full Agonist | Rat | [3] | |
| SKF38393 | D1 | [3H]SCH23390 displacement | ~30 nM (IC50) | Partial Agonist | Rat | |
| D1 | Adenylate Cyclase | - | ~50% | Rat | ||
| Dihydrexidine | D1 | [3H]SCH23390 displacement | ~10 nM (IC50) | Full Agonist | Rat | |
| D1 | Adenylate Cyclase | - | 100% (Full Agonist) | Rat | ||
| Aripiprazole | D2 | Receptor Binding | High | Partial Agonist | Human | [6] |
| D1 | Receptor Binding | Moderate | Antagonist | Human | [6] | |
| Brexpiprazole | D2 | Receptor Binding | High | Partial Agonist | Human | [7] |
| 5-HT1A | Receptor Binding | High | Partial Agonist | Human | [7] | |
| 5-HT2A | Receptor Binding | High | Antagonist | Human | [7] | |
| Cariprazine | D3/D2 | Receptor Binding | High | Partial Agonist | Human | [8] |
| 5-HT1A | Receptor Binding | Moderate | Partial Agonist | Human | [8] |
In Vivo Behavioral Effects in Rodent Models
| Compound | Animal Model | Behavioral Endpoint | Dose Range | Effect | Reference |
| A68930 | 6-OHDA Lesioned Rats | Contralateral Rotations | - | Prolonged (>20 hr) | [1][3] |
| Normal Rats | Hyperactivity | High doses | Induces hyperactivity and forelimb clonus | [3] | |
| Aβ1-42-induced Mice | Cognitive Dysfunction | - | Ameliorated cognitive impairment | [9] | |
| A68930 vs. SKF38393 | Neonatal 6-OHDA Lesioned Rats | Locomotor Activity | A68930: lower dose for activation; SKF38393: higher magnitude of activation | A68930 is more potent, but SKF38393 produces greater maximal response | |
| Neonatal 6-OHDA Lesioned Rats | Stereotyped Behavior | - | A68930 is more potent in inducing stereotypy | ||
| Aripiprazole | d-amphetamine-induced hyperlocomotion | Locomotor Activity | 0.75-2.5 mg/kg i.p. | Prevented hyperlocomotion | [10] |
| Brexpiprazole | Models of cognitive impairment | Cognitive Performance | - | Superior to aripiprazole in improving cognition | [11] |
| Cariprazine | Models of schizophrenia | Negative Symptoms | 4.2 mg/d | Superior to risperidone (B510) in improving negative symptoms | [12] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model is widely used to mimic the dopamine depletion seen in Parkinson's disease and to assess the efficacy of dopaminergic drugs.
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target injection site (e.g., medial forebrain bundle or striatum).
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 2-4 mg/mL in saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the target brain region using a microsyringe.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and softened food.
-
Verification of Lesion: The extent of the dopamine lesion is typically assessed 2-3 weeks post-surgery by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine (B128758) or amphetamine).
Rotational Behavior Test
Objective: To quantify the motor asymmetry resulting from a unilateral 6-OHDA lesion and to assess the effects of dopaminergic drugs.
Procedure:
-
Drug Administration: The test compound (e.g., A68930, partial D1 agonist) is administered to the 6-OHDA lesioned rat.
-
Observation: The rat is placed in a circular arena, and its rotational behavior (full 360° turns) is recorded for a specified period (e.g., 60-90 minutes).
-
Data Analysis: The number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are counted. An increase in contralateral rotations is indicative of a direct-acting dopamine agonist effect on supersensitive postsynaptic receptors in the denervated striatum.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents, a key aspect of cognitive function.[13][14][15][16][17]
Objective: To evaluate the ability of a rat to distinguish between a familiar and a novel object.
Procedure:
-
Habituation: The rat is allowed to explore an open-field arena for a set period in the absence of any objects.
-
Familiarization Phase: The rat is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1-24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: A discrimination index is calculated based on the proportion of time spent exploring the novel object compared to the total exploration time. A higher discrimination index indicates better recognition memory.
Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.[18][19][20][21][22]
Objective: To assess the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Procedure:
-
Acclimation: The rat is placed in a startle chamber and allowed to acclimate to the environment.
-
Test Session: The rat is exposed to a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 70-85 dB) precedes the loud pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle response (measured as whole-body flinch) is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).
Caption: Dopamine D1 receptor canonical signaling pathway.
6-OHDA Lesion and Rotational Behavior Workflow
This diagram illustrates the experimental workflow for inducing a dopamine lesion and subsequently testing the efficacy of D1 agonists.
Caption: Workflow for 6-OHDA lesion and rotational behavior testing.
Conclusion
The available data suggests that this compound is a potent D1 receptor agonist with efficacy in preclinical models of Parkinson's disease and cognitive impairment. When compared to the partial D1 agonist SKF38393, A68930 demonstrates higher potency in inducing certain behaviors, although SKF38393 can elicit a greater maximal response in locomotor activity. This highlights the complex relationship between receptor affinity, intrinsic activity, and the resulting in vivo effects.
Partial D1 agonists such as aripiprazole, brexpiprazole, and cariprazine, while primarily characterized by their D2 partial agonism, also interact with D1 receptors, which likely contributes to their therapeutic profiles, particularly in the domains of cognition and negative symptoms of schizophrenia. However, direct comparative efficacy studies between A68930 and these newer generation antipsychotics focusing on D1-mediated effects are limited.
For researchers and drug development professionals, the choice between a full and a partial D1 agonist will depend on the specific therapeutic indication and the desired balance between robust efficacy and potential side effects. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation into the therapeutic potential of modulating the D1 dopamine receptor.
References
- 1. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Preclinical pharmacological profiles and clinical efficacy of the novel antipsychotic drug brexpiprazole (REXULTI® Tablets 1 mg, 2 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D1 receptor agonist A-68930 ameliorates Aβ1-42-induced cognitive impairment and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist Cariprazine [frontiersin.org]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pre-pulse Inhibition [augusta.edu]
- 20. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 21. med-associates.com [med-associates.com]
- 22. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
In Vivo Validation of A68930 Hydrochloride Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A68930 hydrochloride's in vivo performance against other dopamine (B1211576) D1 receptor agonists, supported by experimental data. We delve into detailed methodologies for key experiments and present quantitative data in structured tables for straightforward comparison.
This compound is a potent and selective full agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] Its utility in preclinical research stems from its ability to robustly engage these receptors in a living organism, providing a valuable tool to investigate the roles of D1/D5 receptor signaling in various physiological and pathological processes. This guide will compare A68930 with other commonly used D1 receptor agonists, SKF 82958 (a full agonist) and SKF 38393 (a partial agonist), focusing on their in vivo target engagement and resulting downstream effects.
Comparative Analysis of In Vivo Performance
The choice of a D1 receptor agonist for in vivo studies often depends on the specific research question and the desired pharmacological profile. A68930 and its alternatives exhibit distinct in vivo effects, likely attributable to their differing potencies at D1 and D5 receptors.[3]
| Parameter | This compound | SKF 82958 | SKF 38393 |
| Receptor Selectivity | Full agonist at D1-like receptors | Full agonist at D1-like receptors | Partial agonist at D1-like receptors |
| Relative Potency (D1 vs. D5) | More potent at D1 than D5 receptors[3] | More potent at D5 than D1 receptors[3] | Partial agonist activity at D1 receptors |
| Locomotor Activity (Novel Environment) | Dose-dependent suppression (0.019-4.9 mg/kg)[3] | No significant effect (0.051-3.3 mg/kg)[3] | Can induce locomotor activity |
| Locomotor Activity (Habituated Environment) | No significant effect[3] | Increased locomotor activity[3] | - |
| Stereotyped Behaviors | Induces stereotyped behaviors; more potent than SKF 38393[4] | Induces stereotyped behaviors | Induces stereotyped behaviors[4] |
| Induction of c-fos and NGFI-A | Caudate putamen[3] | Caudate putamen and nucleus accumbens[3] | - |
| Effect on Sleep-Wake Cycle | Increases waking time, reduces REM sleep (0.003-0.3 mg/kg, s.c.)[5] | - | Increases waking time, reduces REM sleep (dose-response differs from A68930)[5] |
| Induction of Place Preference | - | Induces conditioned place preference (0.05 mg/kg)[6] | Does not produce place conditioning[6] |
Experimental Protocols for In Vivo Validation
To ensure the reliability and reproducibility of in vivo studies, detailed and standardized protocols are essential. Below are methodologies for key experiments used to validate the target engagement of A68930 and its alternatives.
6-Hydroxydopamine (6-OHDA) Lesion Model and Rotational Behavior
This model is widely used to study Parkinson's disease and to assess the efficacy of dopaminergic drugs. A unilateral lesion of the nigrostriatal dopamine pathway with 6-OHDA creates a supersensitivity of postsynaptic dopamine receptors in the lesioned hemisphere.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is injected into the medial forebrain bundle of one hemisphere.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and soft food.
-
Drug Administration: After a recovery period (typically 2-3 weeks), administer the D1 agonist (e.g., A68930 or SKF 82958) systemically (e.g., intraperitoneally or subcutaneously).
-
Behavioral Assessment: Record the number of full rotations (contralateral to the lesion) in a circular arena for a defined period (e.g., 60-90 minutes). An increase in contralateral rotations indicates stimulation of the supersensitive D1 receptors. To confirm D1 receptor-specific effects, a D1 antagonist like SCH 23390 can be co-administered.[7][8]
In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Animal Model and Surgery: Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex) in an anesthetized rat.
-
Probe Insertion and Perfusion: After recovery, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After establishing a stable baseline of dopamine levels, administer A68930 or an alternative agonist.
-
Analysis: Analyze the dopamine concentration in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). An increase in dopamine levels would indicate a presynaptic effect of the drug.[9][10][11]
In Vivo Electrophysiology: Single-Unit Recording
This method is used to measure the firing rate of individual neurons in response to pharmacological agents.
Protocol:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the target brain region (e.g., striatum or substantia nigra pars reticulata).
-
Electrode Placement: Slowly lower a recording microelectrode into the target region until a single neuron's activity is isolated.
-
Drug Administration: Administer the D1 agonist systemically or locally via a micropipette.
-
Data Acquisition and Analysis: Record the neuron's firing rate before, during, and after drug administration. An alteration in the firing pattern provides evidence of target engagement at the neuronal level. The use of a D1 antagonist can confirm the specificity of the observed effects.[12][13][14][15]
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 receptor agonists, A68930 and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The unilateral 6-hydroxydopamine lesion model in behavioral brain research. Analysis of functional deficits, recovery and treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationships between the Firing of Identified Striatal Interneurons and Spontaneous and Driven Cortical Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constraints on the subsecond modulation of striatal dynamics by physiological dopamine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Action Potential Firing Patterns Regulate Dopamine Release via Voltage‐Sensitive Dopamine D2 Autoreceptors in Mouse Striatum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of A68930 Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of A68930 hydrochloride (CAS No: 130465-39-3), a potent and selective D1-like dopamine (B1211576) receptor agonist used in neurological research.
While a safety data sheet (SDS) from a major supplier classifies this compound as not a hazardous substance or mixture, it is best practice in a laboratory setting to treat all research chemicals with a degree of caution.[1] Inconsistencies in safety data across suppliers warrant a conservative approach to disposal. Therefore, treating this compound as chemical waste is the recommended procedure to ensure maximum safety and environmental protection.
Summary of Key Chemical Data
For quick reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value |
| CAS Number | 130465-39-3 |
| Molecular Formula | C₁₆H₁₇NO₃·HCl |
| Appearance | Off-White Solid |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[2] |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (nitrile or neoprene)
2. Waste Segregation: Proper segregation is critical to prevent accidental reactions in the waste stream.
-
Solid Waste: Collect any remaining solid this compound, as well as any lab materials contaminated with the solid (e.g., weigh boats, contaminated paper towels), in a designated "Halogenated Organic Solid Waste" container.
-
Solution Waste: If this compound has been dissolved in a solvent, it should be disposed of in the appropriate liquid waste container. As the hydrochloride salt contains chlorine, it should be placed in a "Halogenated Organic Liquid Waste" container.
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., water, if the compound is water-soluble). The rinsate should be collected and disposed of as halogenated liquid waste. After rinsing, deface the label on the empty container and dispose of it in the appropriate laboratory glass or plastic recycling bin.
3. Waste Container Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of the chemical being disposed of
-
The date the waste was added to the container
-
The name of the principal investigator or research group
4. Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Follow all institutional procedures for waste manifest and pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling A68930 Hydrochloride
For Immediate Reference: Key Safety and Handling Protocols for A68930 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent and selective D1-like dopamine (B1211576) receptor agonist.[1] As with any active chemical compound, proper handling and the use of appropriate personal protective equipment (PPE) are paramount to prevent exposure and ensure the integrity of your research. The following sections detail the necessary PPE, handling procedures, emergency protocols, and disposal guidelines.
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, the following PPE is required to minimize exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, neoprene, or PVC gloves are recommended. Inspect gloves for any tears or perforations before use.[2] |
| Body Protection | Laboratory coat | A long-sleeved lab coat should be worn to protect against skin contact.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Essential for preventing eye contact with the powder form of the compound. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | Recommended for large-scale operations, in case of emergency, or if exposure limits are exceeded. A particle filter is the recommended filter type.[2] |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| General Handling | Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust. Wash hands thoroughly after handling.[2][3] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] The compound is light-sensitive.[2] For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] |
| Incompatibilities | Avoid strong oxidizing agents.[3] |
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible, drink milk afterward. Seek immediate medical assistance.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5] |
Spill and Disposal Plan
In the event of a spill and for routine disposal, follow these guidelines to mitigate contamination and ensure compliance with regulations.
| Situation | Action |
| Spill Cleanup | For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a suitable, labeled container for disposal. For wet spills, absorb with an inert material and place in a labeled container for disposal. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water sources. |
Visualizing the Workflow for Handling this compound
To further clarify the procedural steps for safely handling this compound, the following diagram outlines the workflow from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
